Hydroxysafflor yellow A
説明
Significance of Hydroxysafflor Yellow A as a Bioactive Compound in Contemporary Phytomedicine
This compound is recognized as a principal bioactive constituent of safflower and is a critical standard for quality control in the Chinese Pharmacopoeia. frontiersin.orgnih.gov Its significance in modern phytomedicine is underscored by its wide array of pharmacological effects, which include antioxidant, anti-inflammatory, anticoagulant, and neuroprotective properties. frontiersin.orgnih.govnih.gov These activities make it a compound of interest for addressing a variety of health conditions.
The therapeutic potential of HSYA is most notably recognized in the context of cardiovascular and cerebrovascular diseases. frontiersin.orgfrontiersin.orgscienceopen.com In fact, an injection containing a high percentage of HSYA has been approved by the China State Food and Drug Administration for the treatment of cardiac conditions like angina pectoris. semanticscholar.orgnih.gov Research has demonstrated its ability to protect against myocardial and cerebral ischemia, reduce blood pressure, and inhibit platelet aggregation. semanticscholar.orgresearchgate.netmdpi.com
Beyond its cardiovascular applications, studies have explored the efficacy of HSYA in other areas. It has shown promise as an anti-cancer agent, with research indicating its ability to inhibit the growth and proliferation of various cancer cells, including those associated with liver, lung, and breast cancer. frontiersin.org Furthermore, HSYA exhibits protective effects on the liver, lungs, and kidneys and has been investigated for its potential in managing metabolic disorders and neurodegenerative diseases like Parkinson's. frontiersin.orgsemanticscholar.orgresearchgate.net The broad spectrum of its biological activities solidifies its position as a significant bioactive compound in contemporary phytomedicine. semanticscholar.org
Overview of Academic Research Trajectories in this compound Investigations
Academic research on this compound has followed a trajectory from its initial isolation and characterization to in-depth investigations of its pharmacological mechanisms and potential clinical applications. Initially identified as a major active component of safflower, early studies focused on its chemical properties and methods of extraction. frontiersin.orgnih.gov HSYA is a C-glycosyl quinochalcone, a unique flavonoid compound found exclusively in safflower. frontiersin.orgnih.gov
The research then expanded to explore its wide-ranging pharmacological effects. A significant portion of the research has been dedicated to its cardiovascular and cerebrovascular protective effects, which remains a primary focus. frontiersin.orgnih.gov This includes detailed studies on its anticoagulant, anti-myocardial ischemia, and vasorelaxant properties. nih.gov
In recent years, research has delved into the molecular mechanisms underlying HSYA's bioactivities. Investigations have explored its influence on various signaling pathways, such as the NF-κB, PI3K/Akt/mTOR, and MAPK pathways, to understand how it exerts its anti-inflammatory, antioxidant, and anti-cancer effects. frontiersin.orgfrontiersin.orgchemfaces.com For instance, studies have shown that HSYA can inhibit the proliferation of cancer cells by modulating these pathways and inducing apoptosis. frontiersin.org
Current and future research is aimed at overcoming challenges associated with HSYA, such as its chemical instability and low bioavailability, to enhance its clinical applicability. frontiersin.orgnih.gov Efforts are being made to develop novel drug delivery systems to improve its therapeutic efficacy. frontiersin.org Furthermore, the elucidation of its complete biosynthetic pathway is a recent breakthrough, providing a foundation for the sustainable and efficient production of this valuable medicinal compound. repec.orgresearchgate.net Research is also expanding to less-explored areas, such as its effects on skin health, including its potential to mitigate UV-induced damage. mdpi.com
Interactive Data Tables
Below are interactive tables summarizing key information about this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H32O16 | frontiersin.orgnih.gov |
| Molecular Weight | 612.5 g/mol | nih.gov |
| Appearance | Yellow amorphous powder | frontiersin.org |
| Solubility | Highly soluble in water; sparingly soluble in lipophilic solvents | frontiersin.orgnih.gov |
| Maximum Absorption (λmax) | 403 nm | frontiersin.orgfao.org |
| Chemical Class | C-glycosyl quinochalcone | nih.govfrontiersin.org |
Table 2: Investigated Pharmacological Activities of this compound
| Pharmacological Activity | Key Research Findings | Source |
| Cardiovascular Protection | Reduces myocardial ischemia, possesses anticoagulant effects, and exhibits vasorelaxant properties. nih.gov | nih.gov |
| Neuroprotection | Shows therapeutic potential for cerebral ischemia and other brain diseases. semanticscholar.orgacs.org | semanticscholar.orgacs.org |
| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines. chemfaces.comontosight.ai | chemfaces.comontosight.ai |
| Antioxidant | Scavenges free radicals and protects against oxidative stress. ontosight.ai | ontosight.ai |
| Anticancer | Inhibits proliferation and induces apoptosis in various cancer cell lines. frontiersin.org | frontiersin.org |
| Hepatoprotection | Protects the liver from injury by enhancing antioxidant capacity. chemfaces.comfrontiersin.org | chemfaces.comfrontiersin.org |
| Pulmonary Protection | Alleviates acute lung injury and pulmonary fibrosis. semanticscholar.orgnih.gov | semanticscholar.orgnih.gov |
Structure
2D Structure
3D Structure
特性
CAS番号 |
78281-02-4 |
|---|---|
分子式 |
C27H32O16 |
分子量 |
612.5 g/mol |
IUPAC名 |
2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11?/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 |
InChIキー |
IAVUBSCVWHLRGE-MFMRYLTCSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=C2C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Hydroxysafflor yellow A; Safflomin A; |
製品の起源 |
United States |
Methods of Acquisition and Bioproduction of Hydroxysafflor Yellow a
Extraction Methodologies from Carthamus tinctorius L.
Extraction from the safflower plant remains a primary source of HSYA. Various techniques have been developed and optimized to maximize yield and purity.
The most common traditional method for extracting HSYA is water immersion or decoction, leveraging the compound's high solubility in water. This technique is valued for its simplicity, cost-effectiveness, and ease of control.
However, traditional water immersion has significant limitations. The primary drawback is its very low yield, which has been reported to be between 0.023% and 0.066%, requiring a large amount of raw plant material. Furthermore, HSYA is structurally unstable and prone to degradation under conditions often present during traditional extraction, such as high temperatures, alkaline environments, and light exposure, further diminishing the final yield.
To overcome the limitations of traditional methods, several advanced extraction techniques have been developed to improve efficiency, reduce extraction time, and increase the yield of HSYA.
Ultrasonic-Assisted Extraction (UAE): This method uses the energy of ultrasonic cavitation to accelerate the release and dissolution of HSYA from the plant cells. While initial yields were around 1.7%, optimization of various parameters can significantly enhance efficiency. Using response surface methodology (RSM), one study identified the optimal conditions for UAE as an extraction temperature of 66°C, an extraction time of 36 minutes, a solvent-to-material ratio of 16 mL/g, and an ultrasonic power of 150 W.
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, promoting the rapid extraction of analytes. The process works by heating the microscopic traces of moisture within the plant material, causing the plant cells to swell and rupture, which facilitates the leaching of intracellular components into the solvent. A rapid MAE method achieved a yield of 6.96% by maintaining a temperature of 70°C for three cycles over 20 minutes with a solid-to-liquid ratio of 1:100. A key disadvantage is the large volume of solvent required.
The following table summarizes and compares various extraction methodologies for HSYA.
Interactive Data Table: Comparison of Hydroxysafflor Yellow A Extraction Methods
| Method | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Water Immersion | 60°C, 3 cycles of 30 min | 0.023 - 0.07 | Simple, economic, easy to control | Low yield, high material consumption, HSYA degradation |
| Ultrasonic-Assisted Extraction (UAE) | Optimized: 66°C, 36 min, 150 W | ~1.7 (can be higher) | Stable, reproducible, low temperature | Yield may still be moderate without optimization |
| Microwave-Assisted Extraction (MAE) | 70°C, 20 min (3 cycles), 1:100 solid/liquid ratio | 6.96 | Rapid, high efficiency | Requires large solvent volume, variable composition |
| Matrix Solid-Phase Dispersion (MSPD) | Not specified | 14.89 | Highest reported yield, low material consumption | Less commonly documented |
| DMSO Solvent Extraction | 80°C, 1 hr | 14.564 | High extraction efficiency | High level of impurities, reduced purity |
| Two-Pot Countercurrent Extraction | Room temp, 120 min, 1:10 solid/liquid ratio | 1.56 | Simple, less solvent, higher purity than traditional methods | Moderate yield compared to other advanced methods |
Biosynthetic Pathway Elucidation of this compound
While extraction from Carthamus tinctorius is the current source, the biosynthesis of HSYA remains a critical area of research, as it holds the key to sustainable and scalable production through metabolic engineering. Though the complete pathway has been a long-standing puzzle, recent studies have identified key enzymes and regulatory genes.
The biosynthesis of HSYA begins with the general phenylpropanoid pathway. The initial step involves one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA being converted into naringenin (B18129) chalcone (B49325) by the enzyme chalcone synthase (CHS). From there, a series of specific enzymatic reactions, unique to safflower, leads to the final HSYA molecule.
Recent research has successfully characterized four key enzymes from C. tinctorius that are essential for HSYA formation:
CtF6H : This enzyme performs the 6-hydroxylation of naringenin, producing carthamidin (B192512).
CtCHI1 : A chalcone isomerase that facilitates the isomerization between carthamidin and isocarthamidin.
CtCGT : A flavonoid di-C-glycosyltransferase responsible for adding sugar moieties.
Ct2OGD1 : A 2-oxoglutarate-dependent dioxygenase that works in concert with CtCGT to convert either carthamidin or isocarthamidin into HSYA.
Another study identified CtOGT1 , a uridine (B1682114) diphosphate (B83284) glycosyltransferase, as a critical enzyme that catalyzes the glycosylation of flavonoids at the 7-OH position, a key step in the biosynthesis of flavonoid glycosides like HSYA. The simultaneous high expression of these key genes is crucial for the synthesis of HSYA in safflower.
The production of HSYA is tightly controlled at the genetic and molecular level. The content of HSYA is governed by a single nuclear gene with two alleles: HSya and hsya. The HSya allele is completely dominant over hsya and promotes the biosynthesis of the compound.
Transcriptional regulation also plays a vital role. The biosynthesis of flavonoids in plants is often coordinated by a protein complex known as the MBW complex, consisting of MYB, bHLH, and WD40-repeat proteins. In safflower, it has been demonstrated that the overexpression of specific genes from this complex—CtbHLH41, CtMYB63, or CtWD40-6—significantly increases the accumulation of HSYA.
Furthermore, environmental stressors can influence HSYA production. A small heat shock protein (sHSP), encoded by the gene CTL-hsyapr, may directly or indirectly interfere with the HSYA biosynthetic pathway. The absence of flavanone (B1672756) 2-hydroxylase (F2H) genes in safflower is also considered essential for allowing the metabolic flux to proceed towards HSYA instead of other flavonoid branches.
The elucidation of the HSYA biosynthetic pathway and its key enzymes provides the foundation for producing this valuable compound in heterologous systems. Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae (yeast) offers a promising avenue for sustainable, scalable, and cost-effective production of high-value plant-based natural products.
The functionality of the identified safflower genes has been successfully verified through heterologous expression. Researchers have demonstrated the de novo biosynthesis of HSYA in Nicotiana benthamiana (a model plant system) and achieved semi-synthesis in yeast by introducing the key safflower enzymes. These achievements represent a critical proof-of-concept, paving the way for the development of optimized microbial cell factories for the large-scale production of HSYA, which could overcome the supply limitations of agricultural extraction.
Chemical Synthesis Approaches for this compound
The total chemical synthesis of this compound is a complex endeavor due to the molecule's dense stereochemistry and the presence of a reactive quinochalcone system linked to two glucose units via stable carbon-carbon bonds (C-glycosides). Research in this area has been limited, with few successful total syntheses reported in scientific literature. However, a notable strategy that has been outlined is the oxidative synthesis pathway.
The Oxidative Synthesis Pathway
An oxidative approach to the synthesis of HSYA has been described, highlighting a potential route to this complex natural product. This method relies on the construction of a key di-C-glycosylated phloroglucinol (B13840) derivative, which then undergoes a crucial oxidation step to form the characteristic quinone-like core of HSYA.
A key development in this area involves a direct oxidative conversion of a di-C-glycosylquinol intermediate to this compound, which has been reported to proceed with a yield of 18%. frontiersin.org This suggests that the late-stage formation of the quinochalcone system is a viable synthetic strategy.
The general retrosynthetic analysis of this pathway begins with the disconnection of the chalcone moiety, leading back to a di-C-glycosylated acetophenone (B1666503) precursor. The key steps of a proposed oxidative synthesis are outlined below:
Formation of a Di-C-glycosylated Phloroacetophenone: The synthesis commences with the preparation of a di-C-glucosyl chloroacetophenone intermediate. This precursor is then transformed into di-C-(per-O-acetylglucosyl) phloroacetophenone. This reaction is facilitated by the use of a Lewis acid, such as boron trifluoride diacetic acid complex (BF₃·2AcOH), and is typically carried out at room temperature over several hours. frontiersin.org
Oxidation to a Quinol Intermediate: A subsequent and critical step involves the oxidation of the di-C-(per-O-acetylglucosyl) phloroacetophenone. This oxidation reaction generates a key intermediate possessing a quinol structure. The specific oxidizing agents and conditions for this transformation are crucial for the success of the synthesis. frontiersin.org
Methylation and Formation of a Dienone: The quinol intermediate is then subjected to a reaction with diazomethane (B1218177) in an acetic acid solution at low temperatures (0 °C). This step introduces a methoxy (B1213986) group and leads to the formation of the two enantiomers of 4-(S)-2-acetyl-4,5-dihydroxy-4,6-di-C-β-D-glucosyl-3-methoxycyclohexa-2,5-dienone. frontiersin.org
Final Transformation to this compound: The final stage of the synthesis involves the conversion of the previously formed dienone into the target molecule, this compound. The precise reagents and conditions for this final transformation are critical to complete the synthesis. frontiersin.org
The following table summarizes the key transformations in the proposed oxidative synthesis of this compound.
| Step | Starting Material | Key Reagents/Conditions | Product |
| 1 | di-C-glucosyl chloroacetophenone | BF₃·2AcOH, Room Temperature | di-C-(per-O-acetylglucosyl) phloroacetophenone |
| 2 | di-C-(per-O-acetylglucosyl) phloroacetophenone | Oxidation | Phenolic hydroxyl-free glycoside with a quinol structure |
| 3 | Quinol intermediate | Diazomethane, Acetic Acid, 0 °C | 4-(S)-2-acetyl-4,5-dihydroxy-4,6-di-C-β-D-glucosyl-3-methoxycyclohexa-2,5-dienone |
| 4 | Dienone intermediate | Transformation | This compound |
It is important to note that the total synthesis of quinochalcone C-glycosides, including HSYA, remains a significant challenge in synthetic organic chemistry. The development of efficient and stereocontrolled methods for the construction of these complex natural products is an ongoing area of research.
Molecular and Cellular Mechanisms of Hydroxysafflor Yellow a Action
Modulation of Apoptosis Pathways by Hydroxysafflor Yellow A
Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of numerous diseases. Research has demonstrated that this compound can significantly modulate apoptotic pathways, often in a manner that is protective against cellular damage.
Intrinsic and Extrinsic Apoptosis Signaling in this compound Responses
This compound has been shown to influence the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. In various experimental models, HSYA treatment has been associated with an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax frontiersin.orgnih.govnih.gov. This shift in the Bax/Bcl-2 ratio is a key determinant in preventing the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade.
Further evidence of HSYA's impact on the intrinsic pathway includes its ability to reduce the levels of cleaved caspase-9 and cleaved caspase-3, which are downstream effectors of mitochondrial-mediated apoptosis spandidos-publications.comresearchgate.net. For instance, in nucleus pulposus cells subjected to oxidative stress, HSYA was found to decrease the expression of these pro-apoptotic proteins spandidos-publications.com.
Regulatory Proteins and Factors in this compound-Induced Apoptosis
The anti-apoptotic effects of this compound are mediated through its influence on a range of regulatory proteins and factors. Beyond the Bcl-2 family, HSYA has been observed to modulate other key players in apoptosis. In the context of non-small cell lung cancer cells, HSYA treatment led to a decrease in the expression of cleaved-caspase-3 and cleaved-caspase-9, further substantiating its role in inhibiting the caspase cascade researchgate.net.
In some cancer cell lines, HSYA has been shown to promote apoptosis. For example, in human gastric carcinoma BGC-823 cells, HSYA was found to induce apoptosis by activating the peroxisome proliferator-activated receptor gamma (PPARγ) nih.govtandfonline.com. This suggests that the effect of HSYA on apoptosis can be context-dependent, potentially leading to the elimination of malignant cells. Furthermore, in colorectal cancer cells, HSYA promoted apoptosis in a concentration-dependent manner tandfonline.com.
Regulation of Autophagic Processes by this compound
Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis by removing damaged organelles and misfolded proteins. This compound has been identified as a significant regulator of autophagy, with its effects being implicated in both cytoprotective and cytotoxic outcomes depending on the cellular context.
Autophagy Induction and Inhibition Mechanisms Mediated by this compound
This compound has been demonstrated to induce autophagy in various cell types. A key indicator of autophagy induction is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Studies have consistently shown that HSYA treatment increases the expression of LC3-II nih.govfrontiersin.orgingentaconnect.com. Concurrently, HSYA has been observed to decrease the levels of p62/SQSTM1, a protein that is degraded during the autophagic process, further confirming the induction of autophagic flux nih.govingentaconnect.com.
The mechanisms underlying HSYA-induced autophagy involve the modulation of key regulatory proteins. Beclin 1, a protein crucial for the initiation of autophagosome formation, is often upregulated following HSYA treatment nih.govfrontiersin.orgingentaconnect.com. For example, in human liver cancer cells, HSYA was found to induce autophagy by promoting the expression of Beclin 1 nih.govingentaconnect.com. In other contexts, such as in a mouse model of Parkinson's disease, HSYA augmented the formation of autophagosomes and increased the expression of Beclin1, Atg7, and Atg12-5 termedia.pl.
Interestingly, in some cancer models, HSYA has been reported to block the late phase of autophagic flux by impairing lysosomal acidification and downregulating LAMP1 expression, leading to an accumulation of autophagosomes and subsequent apoptosis researchgate.net. This suggests a dual role for HSYA in regulating autophagy, where it can both initiate the process and, under certain circumstances, prevent its completion to promote cell death.
Crosstalk between Autophagy and Apoptosis Regulated by this compound
The interplay between autophagy and apoptosis is a critical determinant of cell fate. This compound appears to modulate this crosstalk, often promoting autophagy as a pro-survival mechanism that in turn suppresses apoptosis. In a model of oxygen-glucose deprivation and reperfusion, the neuroprotective effect of HSYA was mediated by the activation of the HIF-1α/BNIP3 signaling pathway to induce autophagy, which was accompanied by a decrease in apoptosis nih.gov. Inhibition of this HSYA-induced autophagy led to an increase in cell apoptosis, highlighting the protective role of autophagy in this context nih.gov.
Conversely, in liver cancer cells, HSYA was found to promote apoptosis by blocking autophagic flux researchgate.net. This indicates that the outcome of HSYA's modulation of the autophagy-apoptosis crosstalk is highly dependent on the specific cellular environment and the underlying pathology. The interaction between the anti-apoptotic protein Bcl-2 and the autophagy protein Beclin-1 is a key regulatory point in this crosstalk nih.gov. While not directly detailed in the context of HSYA in the provided results, the modulation of both Bcl-2 and Beclin-1 by HSYA suggests a potential influence on the formation of the Bcl-2-Beclin-1 complex, a critical switch between apoptosis and autophagy nih.gov.
Core Signaling Pathway Modulation by this compound
The effects of this compound on apoptosis and autophagy are orchestrated through its modulation of several core intracellular signaling pathways. These pathways are central to cellular growth, proliferation, and survival.
HSYA has been shown to influence the PI3K/Akt/mTOR pathway , a key regulator of cell survival and proliferation. In several studies, HSYA has been found to inhibit this pathway. For instance, in THP-1 macrophages, HSYA-mediated sonodynamic therapy induced autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway nih.gov. Similarly, in liver cancer, HSYA was shown to inhibit the PI3K/Akt/mTOR signaling pathway researchgate.net. The inhibition of mTOR, a negative regulator of autophagy, by HSYA is a crucial mechanism for its autophagy-inducing effects frontiersin.orgacs.orgacs.org.
The ERK/MAPK pathway is another target of HSYA. In human liver cancer cells, HSYA induced autophagy by inhibiting the phosphorylation of ERK1/2 nih.govingentaconnect.comsemanticscholar.org. Conversely, in other contexts, HSYA has been shown to suppress the ERK/MAPK pathway to inhibit cancer cell proliferation and migration tandfonline.com.
HSYA also exerts its effects through the SIRT1 signaling pathway . In a model of cerebral ischemia/reperfusion injury, the neuroprotective effects of HSYA, including the suppression of apoptosis, were associated with the increased expression of SIRT1 and its downstream targets, FOXO1 and PGC1α frontiersin.orgnih.govnih.gov.
Furthermore, HSYA has been found to modulate the HIF-1α/BNIP3 pathway to activate neuronal autophagy and the JAK2/STAT1 pathway in the context of sepsis nih.govnih.govresearchgate.net. The modulation of the PPARγ/PTEN/Akt signaling pathway has also been implicated in the anti-cancer effects of HSYA in colorectal cancer cells tandfonline.com.
PI3K/Akt/mTOR Signaling Network in this compound Activity
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been demonstrated to exert significant protective effects through the activation of this cascade. In models of cerebral ischemia-reperfusion injury, HSYA has been shown to upregulate the phosphorylation of Akt and mTOR, which is associated with a reduction in neuronal apoptosis. This activation of the PI3K/Akt pathway is a key mechanism behind HSYA's neuroprotective properties.
Furthermore, in the context of cardiac protection, HSYA has been found to mitigate myocardial ischemia-reperfusion injury by activating the PI3K/Akt pathway, thereby inhibiting apoptosis of cardiomyocytes. The pro-survival signal mediated by Akt activation leads to the downstream inhibition of pro-apoptotic proteins and the promotion of cell survival.
| Cell/Tissue Type | Effect of HSYA | Signaling Molecules Affected | Observed Outcome |
| Neuronal Cells | Activation | ↑ p-Akt, ↑ p-mTOR | Reduced apoptosis, neuroprotection |
| Cardiomyocytes | Activation | ↑ p-Akt | Inhibition of apoptosis, cardioprotection |
MAPK Signaling Cascades (ERK1/2, JNK, p38) as Targets of this compound
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, comprising the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), c-Jun N-terminal Kinases (JNK), and p38 MAPKs, are pivotal in transducing extracellular stimuli into cellular responses, including inflammation, apoptosis, and proliferation. HSYA has been shown to differentially modulate these cascades.
In various models of cellular injury, HSYA has been observed to suppress the activation of the pro-apoptotic JNK and p38 pathways. For instance, in response to oxidative stress, HSYA can inhibit the phosphorylation of JNK and p38, thereby attenuating the apoptotic cascade. Conversely, HSYA often promotes the activation of the ERK1/2 pathway, which is typically associated with cell survival and proliferation. This dual regulatory action on MAPK pathways underscores the pleiotropic nature of HSYA's cellular effects.
| MAPK Pathway | Effect of HSYA | Context | Functional Consequence |
| ERK1/2 | Activation | Cellular stress | Promotion of cell survival and proliferation |
| JNK | Inhibition | Oxidative stress, inflammation | Attenuation of apoptosis and inflammation |
| p38 | Inhibition | Oxidative stress, inflammation | Reduction of apoptosis and inflammatory responses |
NF-κB Pathway Regulation by this compound
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes. This compound exhibits potent anti-inflammatory properties primarily through the inhibition of this pathway. HSYA has been shown to prevent the degradation of the inhibitor of NF-κB, IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus.
This inhibition of NF-κB activation leads to a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This mechanism is central to HSYA's therapeutic potential in a range of inflammatory conditions.
PPARγ/PTEN/Akt Axis Activation by this compound
The Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor with key roles in regulating lipid metabolism and inflammation. The Phosphatase and Tensin homolog (PTEN) acts as a negative regulator of the PI3K/Akt pathway. Emerging evidence suggests that HSYA can modulate the PPARγ/PTEN/Akt signaling axis.
HSYA has been found to upregulate the expression of PPARγ, which can contribute to its anti-inflammatory and metabolic regulatory effects. By activating PPARγ, HSYA can influence the expression of target genes involved in glucose and lipid homeostasis. Furthermore, the interplay between PPARγ and PTEN can impact the PI3K/Akt pathway, adding another layer to the regulatory mechanisms of HSYA.
Nrf2/HO-1 Pathway Activation by this compound
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. This compound is a well-established activator of this protective pathway. HSYA promotes the nuclear translocation of Nrf2, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, including HO-1.
The induction of HO-1 and other antioxidant enzymes by HSYA enhances the cellular capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. This potent antioxidant activity is a hallmark of HSYA's protective effects in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders.
| Component | Action of HSYA | Downstream Effect | Cellular Outcome |
| Nrf2 | Promotes nuclear translocation | ↑ Binding to ARE | Upregulation of antioxidant gene expression |
| HO-1 | Upregulates expression | ↑ Heme degradation, ↑ production of biliverdin/bilirubin | Enhanced antioxidant capacity, cytoprotection |
TGF-β/Smad Signaling Modulation by this compound
The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway plays a central role in tissue fibrosis by promoting the synthesis of extracellular matrix proteins. This compound has demonstrated anti-fibrotic effects by interfering with this pathway. In models of renal and hepatic fibrosis, HSYA has been shown to inhibit the expression of TGF-β1 and the subsequent phosphorylation of Smad2 and Smad3.
By blocking the nuclear translocation of the activated Smad complex, HSYA downregulates the expression of key fibrotic mediators, such as collagen I and fibronectin. This inhibitory effect on the TGF-β/Smad pathway highlights the potential of HSYA in the management of fibrotic diseases.
Toll-like Receptor (TLR) Pathways (TLR4, TLR9) in this compound-Mediated Effects
Toll-like Receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated and damage-associated molecular patterns to initiate inflammatory responses. This compound has been shown to modulate TLR signaling, particularly TLR4.
HSYA can inhibit the lipopolysaccharide (LPS)-induced activation of the TLR4 signaling pathway. This inhibition is achieved by downregulating the expression of TLR4 and its downstream adaptor proteins, such as Myeloid differentiation primary response 88 (MyD88). By attenuating TLR4-mediated signaling, HSYA effectively suppresses the production of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory effects. While the interaction with TLR9 is less characterized, the modulation of TLR pathways represents an important aspect of HSYA's immunomodulatory activity.
AMPK Signaling and Inflammasome Regulation by this compound
This compound (HSYA) has been shown to exert protective effects in cardiovascular conditions, such as myocardial ischemia/reperfusion (I/R) injury, by modulating the AMP-activated protein kinase (AMPK) signaling pathway and regulating the NLRP3 inflammasome. frontiersin.orgnih.gov The activation of AMPK is a key mechanism for autophagy regulation and promoting cardiac cell survival. frontiersin.org
In models of myocardial I/R injury, HSYA treatment has been observed to activate AMPK. frontiersin.org This activation is associated with the inhibition of the mammalian target of rapamycin (mTOR) pathway, a downstream target of AMPK. The regulation of the AMPK/mTOR signaling pathway by HSYA leads to the promotion of myocardial autophagy. frontiersin.orgnih.gov Autophagy is a cellular process that removes damaged organelles and proteins, which is crucial for cell survival under stress conditions like ischemia/reperfusion. HSYA has been found to increase the expression of autophagy-related proteins such as Atg5, BECN1, and the LC3-II/LC3-I ratio, while decreasing p62 levels. frontiersin.orgnih.gov
Concurrently, HSYA inhibits the activation of the NLRP3 inflammasome. frontiersin.orgnih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines, contributing to tissue damage. frontiersin.orgmdpi.com Studies have demonstrated that HSYA treatment decreases the expression of NLRP3 inflammasome components, including NLRP3, ASC, and caspase-1. frontiersin.orgnih.gov This inhibitory effect on the inflammasome leads to a reduction in the secretion of inflammatory cytokines like interleukin-1β (IL-1β). frontiersin.orgnih.gov The cardioprotective mechanism of HSYA is therefore linked to its ability to inhibit NLRP3 inflammasome activation via the AMPK signaling pathway. nih.gov Furthermore, HSYA has been shown to inhibit NLRP3 inflammasome activation in vascular adventitial fibroblasts by promoting autophagy. mdpi.com
Table 1: Effect of HSYA on AMPK Signaling and Inflammasome Components
| Target Protein/Process | Effect of HSYA | Associated Pathway | Cell/Tissue Model | Reference |
|---|---|---|---|---|
| p-AMPK/AMPK | Activation/Upregulation | AMPK/mTOR | Rat Myocardium (I/R), H9c2 Cardiomyocytes (H/R) | frontiersin.orgnih.gov |
| p-mTOR/mTOR | Inhibition/Downregulation | AMPK/mTOR | Rat Myocardium (I/R) | frontiersin.org |
| Autophagy (LC3-II/LC3-I, BECN1) | Induction/Upregulation | AMPK/mTOR | Rat Myocardium (I/R), H9c2 Cardiomyocytes (H/R) | frontiersin.orgnih.gov |
| NLRP3 Inflammasome (NLRP3, ASC, Caspase-1) | Inhibition/Downregulation | AMPK Signaling | Rat Myocardium (I/R), H9c2 Cardiomyocytes (H/R) | frontiersin.orgnih.gov |
| Interleukin-1β (IL-1β) | Inhibition/Downregulation | NLRP3 Inflammasome | H9c2 Cardiomyocytes (H/R) | nih.gov |
Angiopoietin 1/Tie-2 Signaling in this compound-Mediated Angiogenesis
This compound (HSYA) promotes angiogenesis, the formation of new blood vessels, by activating the Angiopoietin 1 (Ang-1)/Tie-2 signaling pathway. nih.govkarger.com This pathway is critical for vascular development, maturation, and stability. karger.com
In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that HSYA significantly enhances capillary-like tube formation and cell migration, which are key steps in angiogenesis. nih.govkarger.combohrium.com The molecular mechanism behind this involves the upregulation of both Ang-1 and its receptor, Tie-2. nih.govkarger.com HSYA treatment not only increases the expression of these proteins but also promotes the phosphorylation of Tie-2, which is essential for activating downstream signaling cascades. nih.govkarger.com
Upon Tie-2 phosphorylation, downstream signaling molecules such as Akt and extracellular signal-regulated kinase 1/2 (ERK1/2) are also phosphorylated and activated. nih.govkarger.com The importance of the Ang-1/Tie-2 pathway in HSYA-induced angiogenesis is highlighted by experiments where an anti-Tie-2 neutralizing antibody significantly inhibited HSYA-induced tube formation and migration in HUVECs. nih.govkarger.com
In vivo studies using a mouse model of hindlimb ischemia corroborate these findings. Treatment with HSYA led to a significant increase in the recovery of blood perfusion in the ischemic tissue. nih.govkarger.com This functional improvement was associated with increased arteriole and capillary densities in the ischemic muscles of HSYA-treated mice, further confirming its pro-angiogenic effects. nih.govkarger.com
HIF-1α/BNIP3 Pathway in this compound Neuroprotective Responses
The neuroprotective effects of this compound (HSYA) in the context of ischemic stroke are associated with its modulation of the Hypoxia-Inducible Factor-1α (HIF-1α)/BCL2/adenovirus E1B 19 kDa interacting protein 3 (BNIP3) signaling pathway, which plays a role in regulating autophagy. nih.govnih.gov However, research has yielded seemingly contradictory results regarding the precise mechanism.
One line of research suggests that HSYA exerts its neuroprotective effect by activating the HIF-1α/BNIP3 pathway to induce autophagy. nih.govnih.gov In an in vitro model of oxygen-glucose deprivation and reperfusion (OGD/R), HSYA treatment was found to promote the expression of HIF-1α and BNIP3. nih.gov This was accompanied by an increase in autophagy markers (such as LC3 and Beclin-1) and a decrease in apoptosis. nih.govnih.gov Inhibiting HIF-1α was shown to reduce the HSYA-induced autophagy, and inhibiting autophagy blocked the neuroprotective effects of HSYA, suggesting that HSYA's protection is mediated by activating this pathway to induce autophagy. nih.govnih.gov
Conversely, other studies in a rat model of middle cerebral artery occlusion (MCAO) found that HSYA treatment reduced brain infarct area and tissue damage while significantly reducing the expression levels of HIF-1α, BNIP3, and the autophagy factor LC3 in the hippocampus. researchgate.networldscientific.com This suggests that HSYA may exert its neuroprotective effect by inhibiting post-ischemic autophagy through the suppression of the HIF-1α/BNIP3 pathway. researchgate.networldscientific.com These differing results may be attributable to the different experimental models (in vitro vs. in vivo) and the timing or duration of HSYA administration. nih.gov
SIRT1-mediated Signaling and Microglial Polarization by this compound
This compound (HSYA) demonstrates significant anti-inflammatory effects in the central nervous system by modulating microglial activation and polarization, a process mediated by Sirtuin 1 (SIRT1). frontiersin.orgnih.govnih.gov Microglia, the resident immune cells of the brain, can polarize into a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. frontiersin.orgnih.gov
In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia shift towards an M1 phenotype, releasing pro-inflammatory cytokines. frontiersin.orgnih.gov HSYA has been shown to counteract this by serving as a SIRT1 activator. frontiersin.orgnih.gov HSYA treatment rescues the LPS-induced reduction of SIRT1 deacetylase activity. frontiersin.org By activating SIRT1, HSYA suppresses the M1 polarization of microglia, as evidenced by the downregulation of M1 markers like CD16 and CD32. frontiersin.org Simultaneously, HSYA promotes a switch to the M2 anti-inflammatory phenotype. frontiersin.org
The activation of SIRT1 by HSYA is a key mechanism for its neuroprotective effects against cerebral ischemia/reperfusion injury. nih.govfrontiersin.org HSYA attenuates the inflammatory response by regulating the SIRT1-mediated HMGB1/NF-κB signaling pathway. nih.govsemanticscholar.org Deficiency of SIRT1 has been shown to abrogate the protective effects of HSYA against LPS-induced inflammatory responses, confirming the crucial role of this pathway. frontiersin.orgnih.gov Furthermore, HSYA's activation of SIRT1 helps to improve mitochondrial dysfunction and reduce oxidative stress in microglia. frontiersin.orgnih.gov
Wnt/β-catenin Signaling Involvement in this compound Actions
The Wnt/β-catenin signaling pathway is another target of this compound (HSYA), particularly in the context of bone formation. HSYA has been found to promote osteogenesis and bone development by epigenetically regulating β-catenin, a key component of this pathway. nih.gov
Research has shown that HSYA promotes the differentiation of bone marrow stromal cells into osteoblasts. This effect is achieved through the upregulation of β-catenin. The mechanism involves HSYA increasing the expression of lysine demethylase 7A (KDM7A). This enzyme, in turn, reduces the H3K27me2 (dimethylation of histone H3 at lysine 27) occupancy on the β-catenin promoter, leading to increased β-catenin expression. nih.gov Silencing KDM7A reverses the effects of HSYA, confirming its role in this regulatory process. nih.gov
In vivo evidence from studies on chick embryos showed that HSYA promoted bone development. Furthermore, in a rat model of osteoporosis induced by ovariectomy, HSYA was able to prevent bone loss. nih.gov These findings indicate that HSYA's action on the Wnt/β-catenin pathway has significant implications for bone health and regeneration. nih.gov While some compounds with similar structures to HSYA have been shown to affect Wnt/β-catenin signaling in cancer, the direct role of HSYA in this context requires further investigation. nih.gov
Cellular Component and Target Interactions of this compound
Effects of this compound on Cell Proliferation and Migration Regulation
This compound (HSYA) has been demonstrated to regulate cell proliferation and migration in various cell types, with its inhibitory effects being particularly notable in cancer cells and vascular smooth muscle cells (VSMCs). nih.govspandidos-publications.com
In the context of cancer, HSYA has shown anti-cancer effects by inhibiting cell proliferation, migration, and invasion. nih.govtandfonline.comnih.gov For example, in colorectal cancer (CRC) cells, HSYA inhibits cell proliferation and colony formation in a concentration-dependent manner. nih.govtandfonline.com It also suppresses the migration and invasion of CRC cells, as demonstrated by wound-healing and transwell assays. nih.govtandfonline.com These effects are associated with the modulation of signaling pathways such as PPARγ/PTEN/Akt. nih.gov HSYA treatment can also alter the expression of proteins involved in cell proliferation, such as decreasing PCNA expression. nih.gov
HSYA also plays a significant role in regulating the proliferation and migration of vascular smooth muscle cells (VSMCs), which is relevant to vascular disorders like atherosclerosis. spandidos-publications.com It has been shown to inhibit platelet-derived growth factor (PDGF)-BB-stimulated VSMC proliferation and migration. spandidos-publications.com Similarly, HSYA can suppress the viability and migration of human umbilical vein smooth muscle cells (HUVSMCs) induced by serum from rats with chronic renal failure, an effect mediated through the inactivation of the PI3K/Akt signaling pathway. spandidos-publications.com
Conversely, as detailed in section 3.3.9, HSYA promotes the migration of endothelial cells, such as HUVECs, which is a crucial component of its pro-angiogenic activity. nih.govkarger.com This indicates that the effect of HSYA on cell migration is cell-type specific.
Table 2: Effects of HSYA on Cell Proliferation and Migration
| Cell Type | Process | Effect of HSYA | Underlying Mechanism/Pathway | Reference |
|---|---|---|---|---|
| Colorectal Cancer Cells (HCT116) | Proliferation, Migration, Invasion | Inhibition | PPARγ/PTEN/Akt signaling | nih.govtandfonline.comnih.gov |
| Vascular Smooth Muscle Cells (VSMCs) | Proliferation, Migration | Inhibition | Akt signaling | spandidos-publications.com |
| Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | Viability, Migration | Inhibition | PI3K/Akt signaling | spandidos-publications.com |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Migration, Tube Formation | Promotion | Angiopoietin 1/Tie-2 signaling | nih.govkarger.com |
Impact of this compound on Gene Expression and Protein Levels
This compound (HSYA) exerts significant influence on cellular function by modulating the expression of a wide array of genes and the subsequent levels of their corresponding proteins. Research has demonstrated that HSYA can regulate pathways involved in inflammation, apoptosis, oxidative stress, and tissue remodeling.
In the context of inflammation, HSYA has been shown to suppress the expression of key pro-inflammatory mediators. Studies have reported that HSYA treatment leads to a down-regulation of genes encoding for the NLRP3 inflammasome, Caspase-1, and pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This inhibitory effect extends to other inflammatory proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net The mechanism often involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene transcription. researchgate.netscielo.br HSYA has been observed to increase the levels of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus and subsequent gene activation. researchgate.net
HSYA also plays a crucial role in regulating apoptosis, or programmed cell death. It modulates the expression of the Bcl-2 family of proteins, which are critical gatekeepers of the apoptotic process. Specifically, HSYA has been found to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bcl-2/Bax ratio helps to prevent cell death. Furthermore, HSYA can inhibit the activation of Caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net
Regarding oxidative stress, HSYA treatment can enhance the cellular antioxidant defense system. It has been shown to suppress the expression of Keap1 mRNA, which leads to the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). nih.gov Activated Nrf2 promotes the transcription of downstream antioxidant enzyme genes, including heme oxygenase-1 (HO-1). nih.gov Additionally, HSYA can increase the mRNA levels of other antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.gov
The compound's influence extends to genes involved in tissue structure and remodeling. In models of fibrosis, HSYA has been shown to decrease the mRNA and protein expression of Collagen I and Collagen III. nih.govnih.gov It also reduces the expression of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-9, which are enzymes involved in the degradation of the extracellular matrix. nih.gov
Below is a table summarizing the observed effects of this compound on the expression of various genes and proteins.
| Category | Target Gene/Protein | Observed Effect of HSYA |
| Inflammation | NLRP3 Inflammasome | Down-regulation |
| Caspase-1 | Down-regulation | |
| IL-1β, IL-6, TNF-α | Down-regulation | |
| iNOS, COX-2 | Down-regulation | |
| NF-κB | Inhibition of activation | |
| Apoptosis | Bcl-2 | Up-regulation |
| Bax | Down-regulation | |
| Cleaved Caspase-3 | Down-regulation | |
| Oxidative Stress | Nrf2 | Activation/Up-regulation |
| HO-1 | Up-regulation | |
| Keap1 | Down-regulation | |
| Tissue Remodeling | Collagen I & III | Down-regulation |
| MMP-1, MMP-2, MMP-9 | Down-regulation | |
| Cell Signaling | PI3K/Akt | Activation/Up-regulation |
| AMPK | Activation/Up-regulation | |
| mTOR | Down-regulation | |
| HIF-1α | Modulation |
Enzyme Activity Modulation by this compound (e.g., Collagenase, HSL)
This compound has been identified as a modulator of various enzyme activities, contributing to its pharmacological effects. Its interactions range from inhibiting enzymes involved in tissue degradation to promoting the activity of those involved in lipolysis and antioxidant defense.
Collagenase: HSYA has demonstrated a direct inhibitory effect on collagenase activity. archivesofmedicalscience.com Collagenases are a class of matrix metalloproteinases that break down collagen, the main structural protein in the extracellular matrix. In one study, HSYA was found to inhibit the collagenase enzyme with an IC50 value of 78.81 µg/ml. archivesofmedicalscience.com Molecular docking studies suggest that HSYA has a considerable binding affinity to collagenase, which may be attributed to the formation of multiple hydrogen bonds and hydrophobic contacts with the enzyme. archivesofmedicalscience.com This inhibition of collagenase activity can contribute to the preservation of tissue integrity, particularly in conditions characterized by excessive collagen degradation.
Hormone-Sensitive Lipase (HSL): In the context of lipid metabolism, HSYA has been shown to influence the activity of Hormone-Sensitive Lipase (HSL), a key enzyme in the mobilization of stored fats. wikipedia.org HSYA treatment of 3T3-L1 preadipocytes was found to significantly increase HSL mRNA expression and enhance the activity of the HSL promoter. nih.govresearchgate.netnih.gov This suggests that HSYA's inhibitory action on adipogenesis may be mediated, at least in part, by promoting the expression and activity of this lipolytic enzyme. nih.govresearchgate.net
Antioxidant Enzymes: HSYA enhances the body's defense against oxidative stress by increasing the activity of crucial antioxidant enzymes. It has been shown to significantly boost the activity of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. nih.govnih.govscienceopen.comresearchgate.net This action helps to mitigate cellular damage caused by reactive oxygen species.
Xanthine (B1682287) Oxidase: HSYA has also been implicated in the modulation of xanthine oxidase activity. One study reported that HSYA may inhibit the activation of the NLRP3 inflammasome by binding to xanthine oxidase. nih.gov This interaction represents another mechanism through which HSYA exerts its anti-inflammatory effects.
The table below summarizes the modulatory effects of HSYA on the activity of these enzymes.
| Enzyme | HSYA's Modulatory Effect |
| Collagenase | Inhibition |
| Hormone-Sensitive Lipase (HSL) | Increased expression and promoter activity |
| Superoxide Dismutase (SOD) | Increased activity |
| Xanthine Oxidase | Binding and potential inhibition |
Receptor-Ligand Interactions with this compound (e.g., Ghrelin O-acyltransferase, Growth Hormone Secretagogue Receptor 1a, Transient Receptor Potential Melastatin 2)
This compound exerts some of its physiological effects by interacting with specific cellular receptors and related proteins, acting as a ligand that can modulate receptor activity.
Ghrelin O-acyltransferase (GOAT), Growth Hormone Secretagogue Receptor 1a (GHS-R1a), and Transient Receptor Potential Melastatin 2 (TRPM2): Research on Safflor Yellow (SY), of which HSYA is the primary active component, has elucidated a pathway involving the ghrelin system. Molecular docking studies have shown a strong binding affinity between SY and Ghrelin O-acyltransferase (GOAT), the enzyme responsible for acylating ghrelin, a step necessary for its activation. nih.govresearchgate.net This interaction was validated by cell-based assays which showed that SY inhibits GOAT expression. nih.govresearchgate.net The acylated form of ghrelin is the natural ligand for the Growth Hormone Secretagogue Receptor 1a (GHS-R1a). nih.gov By inhibiting GOAT, SY reduces the levels of acylated ghrelin, which in turn leads to a downregulation of GHS-R1a protein levels. nih.gov The study further demonstrated that this cascade ultimately leads to the activation of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, influencing downstream cellular events such as insulin (B600854) secretion. nih.govresearchgate.net This indicates that HSYA can modulate a complex signaling pathway starting from an enzyme (GOAT) to a G-protein coupled receptor (GHS-R1a) and an ion channel (TRPM2).
Toll-Like Receptor 4 (TLR4): HSYA has been shown to interact with the Toll-Like Receptor 4 (TLR4) signaling pathway. nih.gov Studies have demonstrated that HSYA can inhibit the elevated expression of TLR4 in response to pathological stimuli. nih.gov Furthermore, in vivo tests have shown an inhibitory effect of HSYA on the specific binding of lipopolysaccharide (LPS), a known TLR4 ligand, to receptors on cell membranes, suggesting that the TLR4 receptor may be a direct target of HSYA. nih.gov
Platelet-Activating Factor (PAF) Receptor: HSYA is also recognized as an antagonist of the Platelet-Activating Factor (PAF) receptor. nih.gov Radioligand binding assays have confirmed that HSYA can inhibit the specific binding of PAF to its receptor in a concentration-dependent manner. nih.govfrontiersin.org This antagonistic action prevents the activation of downstream signaling pathways induced by PAF, thereby inhibiting processes such as platelet aggregation and inflammation. nih.gov
The following table outlines the known receptor-ligand interactions of this compound.
| Receptor/Target Protein | Nature of Interaction | Consequence of Interaction |
| Ghrelin O-acyltransferase (GOAT) | Binding and inhibition of expression | Decreased acylated ghrelin |
| Growth Hormone Secretagogue Receptor 1a (GHS-R1a) | Indirect modulation (down-regulation) | Altered GHS-R1a signaling |
| Transient Receptor Potential Melastatin 2 (TRPM2) | Indirect modulation (activation) | Influence on ion flux and cellular function |
| Toll-Like Receptor 4 (TLR4) | Antagonism/Inhibition of ligand binding | Attenuation of inflammatory signaling |
| Platelet-Activating Factor (PAF) Receptor | Antagonism | Inhibition of PAF-induced cellular responses |
Biological Activities and Therapeutic Potential of Hydroxysafflor Yellow a in Preclinical Models
Research in Oncological Contexts with Hydroxysafflor Yellow A
Preclinical investigations reveal that HSYA exhibits a range of anticancer activities across diverse cancer models. The compound has been shown to interfere with key signaling pathways that govern tumor growth and metastasis, regulate the tumor immune microenvironment, and inhibit the formation of new blood vessels that supply tumors. researchgate.netnih.gov
This compound has been extensively studied in the context of hepatocellular carcinoma (HCC), where it demonstrates significant antitumor effects. researchgate.net In mouse models using Hepa1-6 and H22 tumor-bearing mice, HSYA substantially inhibited tumor growth. plos.orgnih.govnih.gov One notable finding is that HSYA achieved this tumor inhibition without inducing the significant weight loss often associated with conventional chemotherapy agents like cisplatin. plos.orgnih.gov
Mechanistically, HSYA's effects in liver cancer are multifaceted. It has been shown to induce autophagy in human liver cancer Hep-G2 cells by regulating Beclin 1 and inhibiting the phosphorylation of ERK1/2. nih.gov The compound also suppresses the viability, proliferation, and migration of HepG2 cells by inhibiting the p38MAPK/ATF-2 signaling pathway, which in turn reduces the production of matrix metalloproteinase-2 (MMP-2), MMP-9, and COX-2. researchgate.net Furthermore, HSYA can modulate the tumor immune microenvironment. In a Hepa1-6 mouse model, it was found to downregulate the levels of FOXP3-expressing regulatory T cells (Tregs) and RORγt, suggesting an ability to relieve the immunosuppressive state within the tumor environment. plos.orgnih.govfrontiersin.org
| Cancer Model / Cell Line | Key Findings | Signaling Pathways Implicated |
|---|---|---|
| Hepa1-6 mouse model | Inhibited tumor growth without significant body weight loss; modulated the tumor immune microenvironment. plos.orgnih.gov | Downregulation of FOXP3 and RORγt. frontiersin.org |
| Hep-G2 cells | Reduced cell viability by inducing autophagy; inhibited proliferation and migration. researchgate.netnih.gov | Beclin 1 regulation; ERK1/2 inhibition; p38MAPK/ATF-2 suppression. researchgate.netnih.gov |
| H22 tumor-bearing mice | Suppressed tumor growth and angiogenesis. researchgate.netnih.gov | ERK/MAPK and NF-κB pathway inhibition. researchgate.netnih.gov |
| SMMC-7721 cells | Inhibited epithelial-mesenchymal transition (EMT). researchgate.net | PPARγ activation. researchgate.net |
While research into the effects of HSYA on lung cancer is less extensive than for hepatic carcinoma, existing studies show promising activity, particularly in non-small cell lung cancer (NSCLC). researchgate.net In studies using human NSCLC cell lines A549 and H1299, HSYA was found to inhibit lipopolysaccharide (LPS)-induced proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT). researchgate.net These effects were attributed to the suppression of the PI3K/Akt/mTOR and ERK/MAPK signaling pathways.
Research has also extended to small cell lung cancer (SCLC). A study demonstrated that HSYA reduced the viability of three SCLC cell lines—SBC-3, DMS273, and DMS114—in a dose-dependent manner. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 539 µg/ml, 432 µg/ml, and 416 µg/ml for the SBC-3, DMS273, and DMS114 cell lines, respectively.
| Cancer Model / Cell Line | Key Findings | Signaling Pathways Implicated |
|---|---|---|
| A549 and H1299 (NSCLC) | Inhibited LPS-induced proliferation, migration, invasion, and EMT; induced apoptosis. researchgate.net | PI3K/Akt/mTOR and ERK/MAPK suppression. researchgate.net |
| SBC-3, DMS273, DMS114 (SCLC) | Decreased cell viability in a dose-dependent manner. | Not specified in the provided results. |
Direct research on the effects of this compound on breast cancer is limited in the available literature. However, studies have investigated its isomer, Hydroxysafflor Yellow B (HSYB). In human breast cancer MCF-7 cells, HSYB was found to reduce cell survival and proliferation. It arrested the cell cycle at the S phase and induced apoptosis by modulating the PI3K/Akt pathway and affecting apoptosis-related proteins such as Bcl-2 and Bax. While these findings concern HSYB, the structural similarity to HSYA suggests a potential area for future investigation into HSYA's direct effects on breast cancer models. researchgate.net
HSYA has demonstrated notable activity in both ovarian and gastrointestinal cancer models. In ovarian cancer, a significant finding is its ability to reverse chemotherapy resistance. nih.gov Studies have shown that HSYA can enhance the sensitivity of cisplatin-resistant ovarian cancer cells (A2780/DDP) to cisplatin. nih.gov This sensitizing effect is achieved by modulating signaling pathways, including the downregulation of the PI3K/AKT pathway and activation of the JNK and P38 MAPK pathways. nih.gov In SKOV-3 ovarian cancer cells, HSYA has also been observed to inhibit cancer growth by modulating the tumor immune microenvironment.
In the context of gastrointestinal cancers, research on human gastric carcinoma BGC-823 cells has shown that HSYA induces apoptosis. nih.gov This is achieved by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), which leads to cell cycle arrest, blocking the transition from the G0/G1 phase to the S phase. nih.gov
HSYA has shown potential in treating central nervous system tumors and colorectal cancer.
Glioblastoma: In preclinical models of glioma, a type of aggressive brain tumor, HSYA has been shown to exert anticancer effects. A study found that HSYA suppressed the viability, proliferation, migration, and invasion of glioma cells while inducing apoptosis. The mechanism involves the DNA damage response. HSYA treatment was found to promote the expression of the MYC oncogene, which in turn regulates NBS1, a key component of the DNA repair machinery. Silencing MYC enhanced the sensitivity of glioma cells to HSYA by causing a deficiency in DNA repair.
Colorectal Cancer (CRC): Multiple studies have confirmed the inhibitory role of HSYA in colorectal cancer cells. In HCT116 and HT-29 CRC cell lines, HSYA significantly inhibited cell proliferation and migration and arrested the cell cycle in the G0/G1 phase. The primary mechanism identified is the activation of the PPARγ/PTEN/Akt signaling pathway. mdpi.com HSYA was also found to have no significant effect on the viability of normal human intestinal epithelial cells, suggesting a degree of selectivity for cancer cells. mdpi.com Furthermore, HSYA can ameliorate chemoresistance of CRC cells to 5-fluorouracil (B62378) (5-FU) by upregulating autophagy via the Akt/mTOR signaling pathway. nih.gov
| Cancer Model / Cell Line | Key Findings | Signaling Pathways Implicated |
|---|---|---|
| Glioma cells | Inhibited cell viability, proliferation, migration, and invasion; induced apoptosis. | MYC/NBS1-mediated DNA damage response. |
| HCT116 and HT-29 (CRC) | Inhibited proliferation, migration, and invasion; ameliorated 5-FU chemoresistance. | PPARγ/PTEN/Akt activation; Akt/mTOR-autophagy pathway. |
A critical aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. HSYA has been identified as a potent inhibitor of this process in the tumor microenvironment. researchgate.netfrontiersin.org In studies using H22 tumor-bearing mice with hepatocellular carcinoma, HSYA was shown to considerably suppress tumor growth by inhibiting the secretion of key angiogenesis factors, including vascular endothelial growth factor A (VEGF-A) and basic fibroblast growth factor (bFGF). nih.gov The molecular mechanism for this anti-angiogenic effect involves blocking the ERK/MAPK and NF-κB signaling pathways. researchgate.netnih.gov By disrupting the formation of a vascular supply, HSYA can effectively limit tumor expansion and spread. nih.gov
Neuroprotection and Central Nervous System Research with this compound
This compound (HSYA) has demonstrated significant neuroprotective properties across a range of preclinical models, showing potential for mitigating neuronal damage and promoting functional recovery in various central nervous system (CNS) conditions. nih.govnih.govmdpi.com
Efficacy in Cerebral Ischemia and Reperfusion Injury Models
In preclinical studies using animal models of cerebral ischemia-reperfusion (I/R) injury, such as the middle cerebral artery occlusion (MCAO) model, HSYA has been shown to offer substantial neuroprotective effects. nih.govfrontiersin.orgfrontiersin.org Treatment with HSYA has been associated with a reduction in cerebral infarct volume, attenuation of cerebral edema, and improvement in neurological deficit scores. nih.govfrontiersin.orgovid.com
The mechanisms underlying these protective effects are multifaceted. One key action of HSYA is the inhibition of the mitochondrial permeability transition pore (mPTP) opening, which is a critical event in I/R-induced neuronal injury. nih.gov By preventing the mPTP from opening, HSYA helps to maintain mitochondrial integrity and function. nih.govnih.govspandidos-publications.com Furthermore, HSYA has been found to modulate metabolic pathways, specifically by inhibiting the I/R-induced increase in phenylalanine levels, which in turn promotes mitochondrial biogenesis and function. nih.govspandidos-publications.com The compound also exerts its effects by regulating various signaling pathways, including the SIRT1 and PI3K/Akt/mTOR pathways, and by modulating the crosstalk between JAK2/STAT3 and SOCS3 signaling. nih.govfrontiersin.orgfrontiersin.orgnih.gov These actions collectively contribute to reducing neuronal apoptosis and oxidative stress, thereby preserving brain tissue from ischemic damage. frontiersin.orgnih.govspandidos-publications.com
| Model | Key Findings | Mechanisms of Action | Reference |
|---|---|---|---|
| Rat MCAO Model | Reduced neurological severity, attenuated oxidative damage, decreased TNF-α levels, and smaller infarct volumes. | Inhibition of mitochondrial permeability transition pore (mPTP) opening. | nih.gov |
| Mouse Cerebral I/R Model | Protected neuronal cells from apoptosis. | Inhibited phenylalanine synthesis, enhanced mitochondrial function and biogenesis. | nih.gov |
| Rat MCAO Model | Rescued neurological and functional deficits. | Down-regulated JAK2/STAT3 signaling and promoted SOCS3 expression. | nih.gov |
| OGD/R-injured Primary Neurons | Exerted neuroprotective effects. | Regulated the SIRT1 pathway. | frontiersin.orgfrontiersin.org |
Investigations in Neurodegenerative Disease Models (e.g., Vascular Dementia, Parkinson's Disease)
Research into the effects of HSYA on neurodegenerative diseases has yielded promising results in preclinical models.
Vascular Dementia (VaD): In rat models of VaD induced by bilateral carotid artery occlusion, HSYA has been shown to improve spatial learning and memory. nih.govresearchgate.netcqvip.com This cognitive enhancement is linked to HSYA's ability to promote angiogenesis and increase synaptic plasticity. nih.govresearchgate.netcqvip.com Mechanistically, HSYA upregulates the expression of vascular endothelial growth factor (VEGF), N-methyl-D-aspartate receptor 1 (NR1), brain-derived neurotrophic factor (BDNF), and the NMDAR subunit GluN2B in the hippocampus. nih.govnih.govresearchgate.net These changes are associated with enhanced long-term potentiation (LTP), a cellular marker of synaptic plasticity, contributing to improved cognitive function. nih.govresearchgate.netresearchgate.net
Parkinson's Disease (PD): In rotenone- and MPTP-induced mouse models of Parkinson's disease, HSYA treatment has been found to improve motor dysfunction. nih.govscispace.com This is accompanied by an increase in the number of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra and a rise in dopamine (B1211576) content in the striatum. nih.govscispace.com The neuroprotective actions of HSYA in PD models are related to the regulation of the BDNF/TrkB/DRD3 signaling pathway. nih.gov Furthermore, HSYA has been observed to attenuate nerve injury and elevate levels of dopamine and 5-hydroxytryptamine in the hippocampus, which may also ameliorate non-motor symptoms like depression associated with PD. greenmedinfo.com Co-administration of HSYA with L-DOPA has been shown to reduce L-DOPA-induced dyskinesia in a rat model of PD. researchgate.net
| Disease Model | Animal Model | Key Findings | Underlying Mechanisms | Reference |
|---|---|---|---|---|
| Vascular Dementia | Rat (Bilateral Carotid Artery Occlusion) | Improved spatial learning and memory; enhanced long-term potentiation (LTP). | Increased hippocampal expression of VEGF, NR1, BDNF, and GluN2B. | nih.govresearchgate.netresearchgate.net |
| Parkinson's Disease | Mouse (Rotenone-induced) | Improved motor dysfunction; increased dopaminergic neurons and striatal dopamine. | Regulation of the BDNF/TrkB/DRD3 signaling pathway. | nih.gov |
| Parkinson's Disease | Mouse (MPTP-induced) | Prevented motor abnormalities; attenuated reduction of dopamine and its metabolites. | Increased antioxidant enzyme activity (SOD, catalase, GSH). | scispace.com |
| Parkinson's Disease (Depression) | Mouse (Rotenone + CUMS) | Ameliorated depression-like behaviors. | Augmented expression of PSD-95 and BDNF in the hippocampus. | greenmedinfo.com |
Research in Traumatic Brain Injury and Spinal Cord Injury Models
HSYA has been investigated for its therapeutic potential in models of acute CNS injury.
Traumatic Brain Injury (TBI): In rat models of TBI, HSYA treatment reduces the contusion volume of the brain. nih.gov It also helps to restore the activity of mitochondrial ATPases (Na+, K+-ATPase, Ca2+-ATPase, and Mg2+-ATPase), which are compromised after injury. nih.gov A key aspect of HSYA's action in TBI is its ability to attenuate blood-brain barrier (BBB) permeability by increasing the production of tight junction proteins. nih.govscielo.br This is associated with its antioxidant, anti-inflammatory, and anti-apoptotic effects, potentially mediated through the down-regulation of the TLR4/NF-kB pathway. nih.govscielo.br HSYA also alleviates oxidative stress by increasing superoxide (B77818) dismutase (SOD) activity and decreasing malondialdehyde (MDA) content in brain tissue surrounding the injury. nih.govspandidos-publications.com
Spinal Cord Injury (SCI): In a rabbit model of spinal cord ischemia/reperfusion injury, HSYA demonstrated considerable neuroprotective effects. nih.gov Animals treated with HSYA showed improved neurological scores and better motor function in their hind limbs. nih.gov Histopathological examination confirmed that HSYA treatment led to reduced tissue destruction. The protective mechanism in this model is attributed to HSYA's ability to alleviate oxidative stress and decrease neuronal apoptosis. nih.gov
Anti-inflammatory and Antioxidant Effects of this compound
A substantial body of preclinical evidence highlights the potent anti-inflammatory and antioxidant properties of this compound, which are central to its therapeutic effects in a wide range of conditions, including cardiovascular and neurological disorders. nih.govnih.govfrontiersin.orgresearchgate.net HSYA has been shown to scavenge oxygen-free radicals, prevent lipid peroxidation, and reduce inflammatory cell infiltration. nih.govfrontiersin.org
Its antioxidant activity is well-documented; HSYA can increase the activities of key antioxidant enzymes like superoxide dismutase (SOD) and catalase, and elevate levels of glutathione (B108866) (GSH). scispace.comspandidos-publications.comfrontiersin.org Concurrently, it decreases levels of oxidative stress markers such as malondialdehyde (MDA). scispace.comspandidos-publications.com These effects help mitigate the cellular damage caused by reactive oxygen species (ROS) in various pathological states, including traumatic brain injury and neurodegenerative diseases. scispace.comspandidos-publications.comresearchgate.net
Regulation of Inflammatory Cytokines and Mediators by this compound
HSYA exerts significant anti-inflammatory effects by modulating the production and activity of various inflammatory cytokines and mediators. In models of lipopolysaccharide (LPS)-induced inflammation in microglia, HSYA effectively attenuates the inflammatory response by regulating the expression of inflammatory genes. frontiersin.org
Specifically, HSYA has been shown to inhibit the expression and secretion of pro-inflammatory cytokines, including:
Tumor Necrosis Factor-alpha (TNF-α) frontiersin.orgfrontiersin.orgnih.govfrontiersin.org
Interleukin-1beta (IL-1β) frontiersin.orgnih.govrsc.org
Interleukin-6 (IL-6) frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgrsc.org
The mechanism behind this regulation often involves the inhibition of key inflammatory signaling pathways. HSYA can suppress the activation of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com In LPS-stimulated microglia, the anti-inflammatory effects of HSYA are mediated by its role as a sirtuin 1 (SIRT1) activator. frontiersin.org By activating SIRT1, HSYA suppresses the secretion of pro-inflammatory cytokines and remodels the polarization of microglia away from a pro-inflammatory state. frontiersin.org In other models, such as acute soft tissue injury, HSYA has been shown to decrease the expression of adhesion molecules like ICAM-1 and VCAM-1, further contributing to its anti-inflammatory profile. nih.gov
| Model System | Key Inflammatory Mediators Regulated | Signaling Pathways Involved | Reference |
|---|---|---|---|
| LPS-induced Microglia | Decreased iNOS, TNF-α, IL-1β, IL-6. | Activation of SIRT1. | frontiersin.org |
| Rat Acute Soft Tissue Injury | Decreased TNF-α, IL-1β, IL-6, ICAM-1, VCAM-1. | Inhibition of p38 MAPK phosphorylation and NF-κB activation. | nih.gov |
| LPS-induced BV2 Microglia | Suppressed inflammatory responses. | Suppression of TLR4 pathway. | nih.gov |
| Platelet-Activating Factor (PAF)-stimulated Human Bronchial Smooth Muscle Cells | Decreased IL-6, IL-1β, TNF-α. | Inhibition of PAF receptor. | rsc.org |
| Animal models of Ischemic Heart Disease | Reduced TNF-α, IL-6. | TLR/NF-κB, JAK/STAT, Nrf2/HO-1 pathways. | frontiersin.org |
Oxidative Stress Mitigation Mechanisms of this compound
This compound (HSYA) has demonstrated significant antioxidant properties in various preclinical models. Its mechanisms for mitigating oxidative stress are multifaceted, involving direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems. HSYA has been shown to reduce oxidative damage by decreasing lipid peroxides and protein oxidation/nitration nih.gov.
In a rat model of traumatic brain injury, HSYA administration led to a notable increase in the activities of crucial antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT) nih.gov. Concurrently, it decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and glutathione disulfide (GSSG), while increasing the levels of reduced glutathione (GSH) and the GSH/GSSG ratio nih.gov. Similarly, in a model of cerebral ischemia/reperfusion injury, HSYA and the related compound Anhydrosafflor Yellow B (AHSYB) were found to decrease the levels of ROS and MDA, while elevating the activities of GSH-Px and SOD frontiersin.org.
The antioxidant effects of HSYA are also linked to the regulation of key signaling pathways. Studies have shown that HSYA can activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, a critical regulator of cellular antioxidant responses frontiersin.orgnih.gov. Furthermore, HSYA has been found to exert its antioxidant and anti-apoptotic effects through the silent information regulator 1 (SIRT1) signaling pathway frontiersin.orgresearchgate.net. In lipopolysaccharide-stimulated brain microvascular endothelial cells, HSYA increased the NAD+/NADH ratio, which in turn restored Sirt1 induction and promoted the degradation of hypoxia-inducible factor-1α (HIF-1α), ultimately blocking the HIF-1α/NOX2 signaling cascade that generates ROS nih.gov.
Table 1: Effect of this compound on Oxidative Stress Markers
| Model System | Key Findings | Reference |
|---|---|---|
| Traumatic Brain Injury (Rat) | Increased SOD and CAT activities; Decreased MDA and GSSG levels; Increased GSH levels and GSH/GSSG ratio. | nih.gov |
| Cerebral Ischemia/Reperfusion | Decreased ROS and MDA levels; Increased GSH-Px and SOD activities. | frontiersin.org |
| LPS-stimulated Endothelial Cells | Increased NAD+/NADH ratio; Restored Sirt1 induction; Inhibited HIF-1α/NOX2 signaling. | nih.gov |
| Nonalcoholic Fatty Liver Disease (Mouse) | Increased SOD activity. | nih.gov |
Immunomodulatory Properties of this compound
This compound exhibits significant immunomodulatory effects, primarily through the regulation of inflammatory responses. It has been shown to inhibit the production and expression of various pro-inflammatory cytokines. In preclinical models, HSYA treatment has been associated with reduced levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) frontiersin.orgnih.gov.
The anti-inflammatory mechanisms of HSYA are closely tied to its influence on key signaling pathways involved in inflammation. A prominent pathway modulated by HSYA is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response frontiersin.orgnih.gov. By inhibiting the activation of NF-κB, HSYA can suppress the expression of downstream inflammatory mediators.
Furthermore, HSYA has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system and the production of pro-inflammatory cytokines like IL-1β nih.govfrontiersin.orgnih.gov. In a study on RAW264.7 macrophages, HSYA was found to directly bind to and inhibit xanthine (B1682287) oxidase (XO), leading to a reduction in ROS generation and subsequent suppression of LPS-induced NLRP3 inflammasome activation nih.gov. HSYA's immunomodulatory effects also extend to the modulation of microglia activation, where it attenuates the inflammatory response by regulating inflammatory gene expression and microglia polarization frontiersin.org.
Cardiovascular and Cerebrovascular System Research with this compound
Myocardial Ischemia and Reperfusion Protection by this compound
This compound has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia and reperfusion (I/R) injury. A meta-analysis of animal studies revealed that HSYA can significantly decrease the size of a myocardial infarction and reduce the levels of myocardial injury biomarkers such as cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB) nih.govfrontiersin.org. Furthermore, HSYA treatment has been shown to improve cardiac function indicators, including left ventricular ejection fraction (LVEF) and left ventricular systolic pressure (LVSP) nih.govfrontiersin.org.
The protective mechanisms of HSYA against I/R injury are multifactorial. One key mechanism is the inhibition of apoptosis. HSYA has been found to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2 nih.govfrontiersin.org. It also suppresses calcium overload in cardiomyocytes, a critical event in I/R injury, by targeting L-type calcium channels nih.govproquest.com.
HSYA also mitigates I/R injury by activating autophagy through the AMPK/mTOR signaling pathway and inhibiting the NLRP3 inflammasome frontiersin.org. Additionally, HSYA has been shown to inhibit ferroptosis, a form of iron-dependent cell death, by activating the HIF-1α/SLC7A11/GPX4 signaling pathway researchgate.net. The compound also prevents the opening of the mitochondrial permeability transition pore, which is a key event in cell death during reperfusion nih.gov.
Table 2: Cardioprotective Effects of this compound in Myocardial I/R Injury Models
| Parameter | Effect of HSYA | Signaling Pathways Implicated | Reference |
|---|---|---|---|
| Myocardial Infarct Size | Decrease | - | nih.govfrontiersin.org |
| cTnI and CK-MB Levels | Decrease | - | nih.govfrontiersin.org |
| Cardiac Function (LVEF, LVSP) | Improvement | - | nih.govfrontiersin.org |
| Apoptosis | Inhibition | Bax/Bcl-2 | nih.govfrontiersin.org |
| Calcium Overload | Inhibition | L-type calcium channels | nih.govproquest.com |
| Autophagy | Activation | AMPK/mTOR | frontiersin.org |
| Ferroptosis | Inhibition | HIF-1α/SLC7A11/GPX4 | researchgate.net |
| Mitochondrial Permeability Transition Pore Opening | Prevention | - | nih.gov |
Vascular Smooth Muscle Cell Modulation by this compound
The abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the development of vascular diseases such as atherosclerosis and restenosis. Research has shown that this compound can effectively inhibit these processes. HSYA has been found to suppress the proliferation of VSMCs induced by various stimuli, including platelet-derived growth factor (PDGF)-BB and oxidized low-density lipoprotein (ox-LDL) spandidos-publications.comsemanticscholar.org.
The inhibitory effects of HSYA on VSMC proliferation are mediated through the modulation of cell cycle progression. Studies have demonstrated that HSYA can downregulate the expression of proliferating cell nuclear antigen (PCNA) nih.gov. The signaling pathways involved in HSYA's modulation of VSMCs include the Akt and MEK-ERK1/2 pathways. HSYA has been shown to inhibit PDGF-BB-induced activation of Akt signaling and to block the MEK-ERK1/2 signal transduction pathway spandidos-publications.comnih.gov.
In addition to inhibiting proliferation, HSYA also markedly suppresses the migration of VSMCs. This has been observed in models where migration is stimulated by PDGF-BB or serum from rats with chronic renal failure spandidos-publications.comingentaconnect.comspandidos-publications.com. The inactivation of the PI3K/Akt signaling pathway appears to be a key mechanism through which HSYA inhibits VSMC migration ingentaconnect.comspandidos-publications.com.
Endothelial Cell Protection and Angiogenesis Promotion by this compound
This compound has been shown to protect endothelial cells and promote angiogenesis, which is the formation of new blood vessels. In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that HSYA can significantly increase capillary-like tube formation and cell migration nih.govkarger.com. This pro-angiogenic effect is crucial for tissue repair and recovery from ischemic events.
The mechanisms underlying HSYA's effects on endothelial cells involve the upregulation of key angiogenic signaling pathways. HSYA has been found to increase the expression of angiopoietin 1 and its receptor Tie-2, as well as to increase the phosphorylation of Tie-2, Akt, and extracellular signal-regulated kinase 1/2 nih.govkarger.com. Furthermore, HSYA promotes the proliferation of vascular endothelial cells, at least in part, through the vascular endothelial growth factor (VEGF) and its receptor system bjmu.edu.cn. In the context of ischemia/reperfusion injury, HSYA has been shown to promote angiogenesis in brain microvascular endothelial cells through the SIRT1-HIF-1α-VEGFA and glycolysis-mediated VEGFA/VEGFR2 pathways benthamdirect.comnih.gov.
HSYA also exhibits protective effects on endothelial cells. It has been shown to protect the integrity of the cerebrovascular endothelium by preventing the degradation of the tight junction protein Zonula occludens-1 (ZO-1) nih.gov. In a model of diabetic atherosclerosis, HSYA was found to inhibit endothelial cell ferroptosis by regulating the miR-429/SLC7A11 axis nih.gov.
Metabolic Regulation and Diabetes Research with this compound
This compound has shown potential in the regulation of metabolic processes and in preclinical models of diabetes. In a rat model of diabetic nephropathy, HSYA treatment significantly decreased fasting blood glucose, creatinine (B1669602), and urea (B33335) nitrogen levels. It also improved the blood lipid profile by reducing triglyceride, total cholesterol, and low-density lipoprotein cholesterol levels nih.gov. The protective mechanism in diabetic nephropathy is thought to involve the inhibition of oxidative stress, reduction of inflammatory reactions, and attenuation of renal cell apoptosis nih.gov.
Further research into the anti-diabetic effects of HSYA has revealed its ability to inhibit the apoptosis of pancreatic β-cells, which are responsible for insulin (B600854) production dovepress.com. This protective effect is potentially mediated through the promotion of PI3K/Akt activation dovepress.com. By preserving pancreatic β-cell function, HSYA may help to improve insulin resistance and regulate glycolipid metabolism dovepress.com.
A fascinating aspect of HSYA's metabolic effects is its ability to influence fuel selection in myocytes. One study found that HSYA can switch substrate utilization from glucose to fat by activating the peroxisome proliferator-activated receptor δ (PPARδ) pathway. This shift in fuel preference was associated with prolonged endurance performance in mice acs.org.
Table 3: Effects of this compound in Metabolic and Diabetes Models
| Model System | Key Findings | Potential Mechanisms | Reference |
|---|---|---|---|
| Diabetic Nephropathy (Rat) | Decreased fasting blood glucose, creatinine, urea nitrogen; Improved lipid profile. | Inhibition of oxidative stress, inflammation, and apoptosis. | nih.gov |
| Type 2 Diabetes (Rat) | Inhibition of pancreatic β-cell apoptosis. | Promotion of PI3K/Akt activation. | dovepress.com |
| Myocytes (in vitro and in vivo) | Switched fuel selection from glucose to fat; Prolonged endurance. | Activation of the PPARδ pathway. | acs.org |
Glucose Homeostasis and Insulin Secretion Modulation by this compound
Preclinical studies have indicated that this compound plays a role in maintaining glucose balance and influencing insulin secretion. In a type 2 diabetes mellitus (T2DM) rat model, treatment with HSYA led to a notable reduction in fasting blood glucose levels. semanticscholar.org This effect is partly attributed to the compound's ability to protect pancreatic β-cells, which are responsible for insulin production. Research has shown that HSYA can attenuate high glucose-induced oxidative damage in pancreatic β-cells, thereby preserving their function and promoting glucose-stimulated insulin secretion. nih.gov The mechanism underlying this protective effect involves the inhibition of the JNK/c-jun signaling pathway, which is implicated in cellular apoptosis and stress responses. nih.gov By mitigating oxidative stress and subsequent apoptosis in β-cells, HSYA helps to maintain a healthy and functional pancreatic islet population, which is crucial for proper glucose homeostasis. nih.gov
| Preclinical Model | Key Findings | Reported Mechanism of Action |
| High Glucose-Induced INS-1 Rat Insulinoma Cells | Reduced apoptosis and attenuated oxidative damage. nih.gov | Inhibition of the JNK/c-jun signaling pathway. nih.gov |
| Type 2 Diabetes Mellitus Rat Model | Lowered fasting blood glucose and improved glucose tolerance. semanticscholar.org | Promotion of the PI3K/Akt signaling pathway and inhibition of pancreatic β-cell apoptosis. semanticscholar.org |
Amelioration of Insulin Resistance by this compound
Insulin resistance, a hallmark of T2DM, is a condition where cells fail to respond effectively to insulin. HSYA has demonstrated potential in mitigating insulin resistance through various mechanisms. In high-fat diet-induced obese mice, safflower yellow, of which HSYA is the main component, was found to improve insulin sensitivity. nih.govdoaj.org This improvement was associated with a reduction in fat mass and lower glucose levels. nih.gov A key mechanism identified is the promotion of peroxisome proliferator-activated receptor-γ2 (PPARγ2) expression in subcutaneous adipose tissue. nih.gov PPARγ2 is a critical transcription factor in the metabolism of adipose tissue, and its activation can enhance insulin sensitivity. nih.gov Furthermore, studies in T2DM rat models have shown that HSYA treatment can improve insulin resistance, as indicated by the homeostasis model assessment of insulin resistance (HOMA-IR). semanticscholar.org This effect is linked to the activation of the insulin signaling pathway and an anti-hyperlipidemic effect, which indirectly contributes to improved insulin sensitivity. semanticscholar.org
| Preclinical Model | Key Findings | Reported Mechanism of Action |
| High-Fat Diet-Induced Obese Mice | Reduced fat mass, decreased glucose levels, and improved insulin sensitivity. nih.gov | Increased PPARγ2 expression in subcutaneous adipose tissue. nih.gov |
| Type 2 Diabetes Mellitus Rat Model | Reduced HOMA-IR levels, indicating improved insulin resistance. semanticscholar.org | Activation of the PI3K/Akt signaling pathway and anti-hyperlipidemic effects. semanticscholar.org |
Renal Protective Mechanisms in Diabetic Models by this compound
Diabetic nephropathy is a serious complication of diabetes, and HSYA has shown promise in protecting the kidneys in preclinical diabetic models. In rats with diabetic nephropathy induced by a high-fat diet and streptozotocin, HSYA treatment preserved kidney function. nih.govnih.gov This was evidenced by significant decreases in serum creatinine and urea nitrogen, which are markers of kidney damage. nih.govnih.gov The protective mechanisms of HSYA are multifaceted, involving the attenuation of oxidative stress, reduction of inflammation, and inhibition of renal cell apoptosis. nih.govnih.gov Specifically, HSYA treatment has been shown to upregulate the antioxidant enzyme superoxide dismutase (SOD) while downregulating the lipid peroxidation product malondialdehyde (MDA). nih.govnih.gov Furthermore, it reduces the levels of inflammatory markers such as TNF-α and inhibits apoptosis by modulating the expression of Bcl-2 family proteins. nih.govnih.gov In another study on diabetes-induced renal fibrosis, HSYA was found to improve renal histopathology and fibrosis by regulating miRNA-140-5p, which in turn affects the TLR4 signaling pathway. archivesofmedicalscience.com
| Preclinical Model | Biochemical/Histological Changes | Reported Mechanism of Action |
| High-Fat Diet and Streptozotocin-Induced Diabetic Nephropathy in Rats | Decreased serum creatinine, urea nitrogen, and TNF-α; Increased SOD and Bcl-2; Decreased MDA and Bax. nih.govnih.gov | Inhibition of oxidative stress, inflammation, and apoptosis. nih.govnih.gov |
| Diabetes-Induced Renal Fibrosis in Rats | Decreased severity of fibrosis; Improved levels of blood glucose, 24-h urine protein, total cholesterol, and triglycerides. archivesofmedicalscience.com | Regulation of miRNA-140-5p and the TLR4/NF-κB signaling pathway. archivesofmedicalscience.com |
Anti-Fibrotic Studies of this compound
Fibrosis, the excessive accumulation of extracellular matrix, can lead to organ dysfunction. HSYA has demonstrated anti-fibrotic properties in various preclinical models, suggesting its potential as a therapeutic agent for fibrotic diseases.
Pulmonary Fibrosis Attenuation by this compound
In a mouse model of bleomycin-induced pulmonary fibrosis, HSYA was shown to attenuate the fibrotic process. nih.gov Treatment with HSYA resulted in a decrease in lung consolidation and collagen deposition. nih.gov The compound was found to inhibit the epithelial-mesenchymal transition (EMT), a key process in fibrosis, by inhibiting Smad3 phosphorylation. nih.gov HSYA also reduced the expression of pro-fibrotic markers such as transforming growth factor-β1 (TGF-β1), connective tissue growth factor, α-smooth muscle actin (α-SMA), and collagen I. nih.gov In vitro studies using human fetal lung fibroblasts have further elucidated that HSYA can suppress the proliferation and inflammatory response induced by TNF-α through the NF-κB/AP-1 signaling pathway. semanticscholar.org
| Preclinical Model | Key Findings | Reported Mechanism of Action |
| Bleomycin-Induced Pulmonary Fibrosis in Mice | Decreased lung consolidation and collagen deposition; Alleviated changes in arterial blood gas. nih.gov | Inhibition of Smad3 phosphorylation and epithelial-mesenchymal transition. nih.gov |
| TNF-α-Induced Human Fetal Lung Fibroblasts (MRC-5 cells) | Suppressed cell proliferation and inflammatory response. semanticscholar.org | Inhibition of the NF-κB/AP-1 signaling pathway. semanticscholar.org |
Hepatic Fibrosis Inhibition by this compound
HSYA has shown protective effects against liver fibrosis in various preclinical models. In a rat model of hepatic fibrosis induced by carbon tetrachloride (CCl4) and a high-fat diet, HSYA reduced liver fibrosis and improved serum biochemical indicators. nih.gov The mechanism of action involves the regulation of the PPAR-γ/p38 MAPK signaling pathway. nih.gov HSYA was found to downregulate the expression of tissue inhibitor of metalloproteinase-1 (TIMP-1) and TGF-β1, while upregulating peroxisome proliferator-activated receptor-γ (PPAR-γ) and matrix metallopeptidase-2 (MMP-2). nih.gov Another study using a CCl4-induced liver fibrosis model in mice demonstrated that HSYA exerts anti-fibrotic and anti-angiogenic effects by modulating the miR-29a-3p/PDGFRB axis. nih.gov HSYA inhibited the proliferation, migration, and activation of hepatic stellate cells (HSCs), which are central to the development of liver fibrosis. nih.gov Furthermore, in a thioacetamide-induced liver fibrosis model in rats, HSYA decreased liver enzymes and pro-inflammatory and pro-fibrogenic mediators, while promoting HSC senescence and apoptosis. researchgate.net
| Preclinical Model | Key Findings | Reported Mechanism of Action |
| Carbon Tetrachloride (CCl4) and High-Fat Diet-Induced Hepatic Fibrosis in Rats | Reduced liver fibrosis; Downregulated TIMP-1 and TGF-β1; Upregulated PPAR-γ and MMP-2. nih.gov | Regulation of the PPAR-γ/p38 MAPK signaling pathway. nih.gov |
| CCl4-Induced Liver Fibrosis in Mice | Inhibited proliferation, migration, and activation of hepatic stellate cells; Alleviated pathological angiogenesis. nih.gov | Regulation of the miR-29a-3p/PDGFRB axis. nih.gov |
| Thioacetamide-Induced Liver Fibrosis in Rats | Decreased liver enzymes, TNF-α, IL-6, and TGF-β1; Downregulated α-SMA; Increased caspase-3 expression. researchgate.net | Suppression of proinflammatory/fibrogenic mediators and promotion of hepatic stellate cell senescence and apoptosis. researchgate.net |
Renal Fibrosis Prevention by this compound
HSYA has demonstrated a protective effect against renal fibrosis in preclinical models. In a mouse model of unilateral ureteral obstruction (UUO), a common model for studying renal fibrosis, HSYA treatment slowed the development of renal fibrosis. nih.govplos.org This was evidenced by a decrease in serum creatinine and blood urea nitrogen levels, as well as attenuated kidney interstitial fibrosis, tubular atrophy, and inflammatory cell infiltration. nih.govplos.org The anti-fibrotic effect of HSYA in the kidney is mediated, at least in part, by the suppression of the TGF-β1/Smad3 signaling pathway, which leads to a reduction in the expression of α-SMA, collagen-I, and fibronectin. nih.govplos.org In a model of diabetes-induced renal fibrosis, HSYA was also shown to significantly decrease the severity of fibrosis. archivesofmedicalscience.com The mechanism in this model was linked to the regulation of miRNA-140-5p and its target, Toll-like receptor 4 (TLR4). archivesofmedicalscience.com
| Preclinical Model | Key Findings | Reported Mechanism of Action |
| Unilateral Ureteral Obstruction (UUO) in Mice | Decreased serum creatinine and blood urea nitrogen; Attenuated interstitial fibrosis and tubular atrophy; Decreased expression of α-SMA, collagen-I, and fibronectin. nih.govplos.org | Suppression of the TGF-β1/Smad3 signaling pathway. nih.govplos.org |
| Diabetes-Induced Renal Fibrosis in Rats | Decreased severity of fibrosis; Improved renal histopathology. archivesofmedicalscience.com | Regulation of miRNA-140-5p and TLR4. archivesofmedicalscience.com |
Other Biological Activities of this compound
Effects on Lipopolysaccharide-Induced Cellular Responses
This compound (HSYA) has been identified as a modulator of inflammatory responses induced by lipopolysaccharide (LPS) across various cell types. frontiersin.org In preclinical models, HSYA demonstrates an ability to attenuate neuroinflammation and neurotoxicity stimulated by LPS. Studies on primary mesencephalic cultures revealed that HSYA treatment significantly mitigated damage to dopaminergic neurons caused by LPS exposure. nih.gov This protective effect is associated with the inhibition of the inflammatory cascade, including the partial suppression of NF-κB p65 and inducible nitric oxide synthase (iNOS) expression. nih.gov Furthermore, HSYA was found to decrease the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as nitric oxide (NO) in the culture supernatants. nih.gov
In microglial cells, HSYA attenuates the LPS-induced inflammatory response by regulating the expression of inflammatory genes and modifying the polarization of microglia. frontiersin.org The compound has also been shown to ameliorate mitochondrial dysfunction and oxidative stress triggered by LPS. frontiersin.org A key mechanism identified is the role of HSYA as an activator of Sirtuin 1 (SIRT1), a protein crucial for cellular regulation; the protective effects of HSYA against LPS-induced responses were diminished in the absence of SIRT1. frontiersin.org
The compound's activity also extends to lung and endothelial cells. Research indicates that HSYA can antagonize the specific binding of LPS to receptors on human lung epithelial cells (A549) and human umbilical vein endothelial cells (Eahy926). jst.go.jp HSYA has been shown to inhibit LPS-induced inflammatory signaling in A549 cells, reducing elevated levels of Toll-like receptor 4 (TLR4) and thereby suppressing the activation of NF-κB and p38 MAPK. jst.go.jp This action leads to a reduction in leukocyte adhesion to the epithelial cells. jst.go.jp By blocking the TLR4/NF-κB pathway, HSYA may protect against LPS-induced acute respiratory distress syndrome. jst.go.jpresearchgate.net
Table 1: Effects of this compound on LPS-Induced Cellular Models
| Cell/Tissue Model | Key Findings | Associated Mechanisms |
| Primary Mesencephalic Cultures | Attenuated dopaminergic neuron damage. nih.gov | Inhibited expression of NF-κB p65 and iNOS; Decreased IL-1β, TNF-α, and NO. nih.gov |
| Primary Microglia | Attenuated inflammation, mitochondrial dysfunction, and oxidative stress. frontiersin.org | Acted as a SIRT1 activator. frontiersin.org |
| Human Lung Epithelial (A549) and Endothelial (Eahy926) Cells | Inhibited specific binding of LPS to cell receptors. jst.go.jp | Blocked the TLR4/NF-κB pathway; Reduced TLR4 levels; Suppressed NF-κB and p38 MAPK activation. jst.go.jpresearchgate.net |
Collagenase Inhibition Properties
This compound has demonstrated notable inhibitory effects against the enzyme collagenase. archivesofmedicalscience.com Collagenase is a matrix metalloproteinase that breaks down the peptide bonds in collagen, playing a role in skin aging and wound healing. archivesofmedicalscience.com In one study, HSYA was found to inhibit collagenase with a half-maximal inhibitory concentration (IC50) value of 78.81 µg/ml. archivesofmedicalscience.com
Molecular docking studies have been conducted to evaluate the interaction between HSYA and collagenase H from Clostridium histolyticum. The results indicated a significant binding affinity, with a docking score of -9.238 kcal/mol. archivesofmedicalscience.com This strong interaction is attributed to the formation of six hydrogen bonds and ten hydrophobic contacts between the HSYA molecule and the enzyme's active site. archivesofmedicalscience.com
In addition to direct enzyme inhibition, HSYA has also been shown to affect the expression of collagen-degrading enzymes in cellular models. In studies involving rat vascular adventitial fibroblasts stimulated by Angiotensin II, HSYA treatment inhibited the increased expression of Matrix Metalloproteinase-1 (MMP-1), a key collagenase involved in tissue remodeling. nih.govnih.gov
Table 2: Collagenase Inhibition Profile of this compound
| Parameter | Finding | Details |
| Inhibitory Concentration | IC50 = 78.81 µg/ml archivesofmedicalscience.com | Direct inhibition of collagenase enzyme activity. |
| Molecular Docking Score | -9.238 kcal/mol archivesofmedicalscience.com | Against collagenase H from Clostridium histolyticum. |
| Binding Interactions | 6 Hydrogen Bonds, 10 Hydrophobic Contacts archivesofmedicalscience.com | Predicted interactions between HSYA and the enzyme. |
| Cellular Effects | Inhibited Angiotensin II-induced MMP-1 expression. nih.govnih.gov | In rat vascular adventitial fibroblasts. |
Responses in Dermatological Models (e.g., UVA-Induced Damage)
In dermatological preclinical models, this compound shows protective effects against damage induced by ultraviolet (UV) radiation. frontiersin.org Specifically, it has been reported to protect against macroscopic skin lesions caused by UV rays, promoting the skin's ability to regain its original shape and maintaining its structural integrity. frontiersin.org The mechanisms for this protection include enhancing the activities of the skin's native antioxidant enzymes and increasing the collagen content within the skin. frontiersin.org
Studies using human keratinocyte (HaCaT) cell lines have further elucidated the effects of HSYA on ultraviolet A (UVA)-induced damage. Exposure to UVA radiation was shown to decrease cell viability and increase the generation of reactive oxygen species (ROS) in these cells. nih.govtmu.edu.twtmu.edu.tw HSYA treatment effectively countered these effects by increasing the viability of UVA-exposed keratinocytes and protecting them from oxidative stress. nih.govtmu.edu.twnih.gov
A key aspect of UVA-induced skin damage is the degradation of the extracellular matrix, which is mediated by matrix metalloproteinases (MMPs). Research has demonstrated that HSYA inhibits the UVA-induced expression of MMP-1, MMP-2, and MMP-9 in HaCaT keratinocytes. nih.govnih.gov Additionally, HSYA was found to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. nih.govnih.gov These findings suggest that HSYA can act as a scavenger of free radicals in photodamaged keratinocytes, potentially serving as a skin-protective agent against UVA-induced damage. nih.govnih.gov
Table 3: Protective Effects of this compound in Dermatological Models
| Model | Insult | Key Findings |
| Macroscopic Skin | UV Radiation | Protected against skin lesions; Increased skin antioxidant enzymes and collagen content. frontiersin.org |
| Human Keratinocytes (HaCaT) | UVA Radiation | Increased cell viability; Suppressed production of Reactive Oxygen Species (ROS) and lipid peroxidation. nih.govtmu.edu.twnih.gov |
| Human Keratinocytes (HaCaT) | UVA Radiation | Inhibited the expression of MMP-1, MMP-2, MMP-9, and COX-2. nih.govnih.gov |
Advanced Research Methodologies and Analytical Approaches in Hydroxysafflor Yellow a Studies
In Vitro Experimental Models and Techniques
In vitro studies form the foundational tier of HSYA research, providing a controlled environment to dissect its molecular and cellular effects. These models are instrumental in screening for biological activity, identifying molecular targets, and unraveling the intricate pathways modulated by HSYA.
The selection of appropriate cell lines is a critical first step in designing in vitro assays for HSYA research. The choice is dictated by the specific biological question being addressed, ranging from cardiovascular protection and neuroprotection to anticancer effects. For instance, H9c2 cells, a rat cardiomyoblast cell line, are frequently used to model myocardial ischemia-reperfusion injury. nih.gov Human umbilical vein smooth muscle cells (HUVSMCs) are employed to study the compound's effects on vascular cell viability and migration. spandidos-publications.comsemanticscholar.org In cancer research, a variety of human cell lines are utilized, including colorectal cancer cells (HCT116), hepatocellular carcinoma cells (HepG2), and gastric adenocarcinoma cells (BGC-823), to investigate HSYA's anti-tumor properties. nih.govfrontiersin.orgnih.gov Human keratinocyte HaCaT cells serve as a model for studying UVA-induced skin damage. mdpi.com
Standardized cell culture conditions are paramount to ensure the validity and reproducibility of experimental findings. Most cell lines used in HSYA studies are maintained in Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics like penicillin and streptomycin. semanticscholar.orgmdpi.com Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere. semanticscholar.orgmdpi.com
| Cell Line | Origin | Application in HSYA Research | Typical Culture Medium |
|---|---|---|---|
| H9c2 | Rat Myocardium | Cardioprotection, Hypoxia/Reoxygenation Injury Models nih.gov | DMEM + 10% FBS |
| HCT116 | Human Colorectal Carcinoma | Anticancer Effects (Proliferation, Apoptosis, Invasion) nih.govnih.gov | DMEM + 10% FBS |
| HepG2 | Human Hepatocellular Carcinoma | Anticancer Effects, Autophagy Induction nih.govnih.gov | DMEM + 10% FBS |
| BGC-823 | Human Gastric Adenocarcinoma | Anticancer Effects, Apoptosis, Angiogenesis frontiersin.org | DMEM + 10% FBS |
| HUVSMCs | Human Umbilical Vein Smooth Muscle Cells | Vascular Biology, Cell Viability and Migration spandidos-publications.comsemanticscholar.org | DMEM + 10% FBS |
| HaCaT | Human Keratinocytes | Photoprotection, UVA-Induced Damage mdpi.com | DMEM + 10% FBS |
A battery of quantitative assays is employed to evaluate the impact of HSYA on fundamental cellular processes.
Cell Viability and Proliferation: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Cell Counting Kit-8 (CCK-8) assay are the most common methods used to assess cell viability. spandidos-publications.commdpi.com These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. For instance, studies have shown that HSYA can inhibit the viability of colorectal cancer cells and vascular smooth muscle cells. spandidos-publications.comnih.gov The colony formation assay provides a longer-term assessment of the proliferative capacity of cells by measuring their ability to form colonies, a technique that has been used to demonstrate HSYA's inhibitory effect on colorectal cancer cell proliferation. nih.govtandfonline.com
Cell Migration and Invasion: The wound healing assay, or scratch assay, is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored. This assay has been used to show HSYA's ability to inhibit the migration of colorectal cancer cells and vascular smooth muscle cells. spandidos-publications.comnih.govtandfonline.com The Transwell invasion assay is used to assess the invasive potential of cancer cells. Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane matrix, and their ability to invade through the matrix and migrate to the lower chamber is quantified. This technique has confirmed that HSYA can suppress the invasive capabilities of various cancer cells. nih.govtandfonline.com
| Cellular Process | Assay Method | Principle | Application in HSYA Research |
|---|---|---|---|
| Viability | MTT / CCK-8 Assay | Measures metabolic activity via mitochondrial dehydrogenase conversion of tetrazolium salt to colored formazan. spandidos-publications.commdpi.com | Demonstrated HSYA's inhibitory effects on cancer cell viability. nih.govtandfonline.com |
| Proliferation | Colony Formation Assay | Assesses the ability of single cells to undergo sufficient division to form a colony. nih.gov | Confirmed HSYA's suppression of long-term proliferative capacity in cancer cells. nih.govtandfonline.com |
| Migration | Wound Healing (Scratch) Assay | Measures the rate of cell movement to close an artificial gap in a cell monolayer. tandfonline.com | Showed HSYA inhibits migration of cancer and vascular smooth muscle cells. spandidos-publications.comnih.gov |
| Invasion | Transwell Invasion Assay | Quantifies the ability of cells to move through a basement membrane matrix. tandfonline.com | Revealed HSYA's ability to reduce the invasive potential of cancer cells. nih.govtandfonline.com |
HSYA has been shown to modulate programmed cell death pathways, including apoptosis and autophagy. Various techniques are used to detect and quantify these processes.
Apoptosis Detection: Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a widely used method to distinguish between viable, early apoptotic, and late apoptotic or necrotic cells. nih.gov The Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is another common technique that detects DNA fragmentation, a hallmark of late-stage apoptosis, and has been applied in studies on HSYA's effect on colorectal cancer cells. nih.govtandfonline.com The expression levels of key apoptosis-regulating proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, as well as the executioner caspase, cleaved-caspase-3, are frequently analyzed by Western blotting to confirm the induction of apoptosis by HSYA. nih.gov
Autophagy Detection: The assessment of autophagy is multifaceted. A key indicator is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), which is typically detected by Western blotting. nih.gov Immunofluorescence staining for LC3 can visualize the formation of puncta, representing the recruitment of LC3 to autophagosome membranes. nih.gov The degradation of the autophagy substrate protein p62/SQSTM1, also measured by Western blot, indicates the completion of autophagic flux. nih.gov Transmission electron microscopy (TEM) provides direct visual evidence of autophagic structures, such as double-membraned autophagosomes, within the cell. nih.gov Research has shown that HSYA can induce autophagy in human liver cancer cells, as evidenced by increased LC3-II levels and the formation of autophagosomes. nih.gov
To understand the molecular mechanisms underlying HSYA's effects, researchers heavily rely on techniques that analyze changes in gene and protein expression.
Western Blotting: This is the most common technique used to detect and quantify specific proteins. It has been instrumental in HSYA research to demonstrate the compound's influence on various signaling pathways. For example, Western blotting has been used to show that HSYA can inhibit the PI3K/Akt signaling pathway, regulate the expression of apoptosis-related proteins (Bcl-2, Bax, Caspase-3), and affect proteins involved in cell migration (E-cadherin, N-cadherin). spandidos-publications.comnih.govtandfonline.comfrontiersin.org
Quantitative Real-Time PCR (qRT-PCR): This method is used to measure the expression levels of specific messenger RNA (mRNA), providing insights into gene regulation. In studies of HSYA's effects on UVA-irradiated keratinocytes, qRT-PCR was used to show that HSYA could inhibit the expression of matrix metalloproteinases (MMP-1, MMP-2, MMP-9) and cyclooxygenase-2 (COX-2), which are involved in skin damage and inflammation. mdpi.com
Immunofluorescence: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. It has been employed in HSYA research to observe the distribution of the autophagy marker LC3, demonstrating its accumulation in punctate structures within the cell upon HSYA treatment, which is indicative of autophagosome formation. nih.gov
Preclinical In Vivo Models and Assessment
In vivo studies using animal models are crucial for evaluating the physiological effects and therapeutic potential of HSYA in a complex biological system. Rodent models are predominantly used to simulate human diseases.
Ischemia-Reperfusion Models: To study the protective effects of HSYA in ischemic diseases, researchers frequently use models of ischemia-reperfusion (I/R) injury. In cardiovascular research, a common model involves the ligation of the left anterior descending (LAD) coronary artery in rats (such as Sprague-Dawley or Wistar rats) or mice for a specific period, followed by reperfusion to mimic myocardial infarction and subsequent treatment. frontiersin.orgnih.gov For cerebral ischemia, the middle cerebral artery occlusion (MCAO) model in rats is widely used to simulate stroke. nih.gov In these models, the efficacy of HSYA is assessed by measuring outcomes like infarct size, cardiac function indicators, and neurological deficit scores. nih.govnih.govfrontiersin.org
Cancer Xenograft Models: To investigate the in vivo anticancer activity of HSYA, xenograft models are established, typically in immunodeficient nude mice. ijpsonline.com These models involve the subcutaneous injection of human cancer cells, such as human gastric adenocarcinoma BGC-823 cells or hepatocellular carcinoma Hepa1-6 cells, which then grow into solid tumors. frontiersin.orgijpsonline.comnih.gov The effect of HSYA is evaluated by monitoring tumor volume and weight over time. ijpsonline.com These studies have shown that HSYA can inhibit tumor growth in various cancer xenograft models. frontiersin.orgnih.gov
Metabolic Disorder Models: The therapeutic potential of HSYA in metabolic diseases like obesity is often studied using diet-induced models. C57BL/6J mice are particularly susceptible to developing obesity, insulin (B600854) resistance, and other metabolic dysfunctions when fed a high-fat diet (HFD). nih.gov These HFD-fed mice serve as a valuable preclinical model to assess the effects of HSYA on body weight, fat accumulation, glucose homeostasis, and gut microbiota composition. nih.govfrontiersin.org Research has demonstrated that HSYA can reduce obesity and ameliorate insulin resistance in these models. nih.govfrontiersin.org
| Disease Model | Animal | Methodology | Key Assessments | Reference Finding for HSYA |
|---|---|---|---|---|
| Myocardial Ischemia-Reperfusion | Rats (Sprague-Dawley, Wistar), Mice | Ligation of the left anterior descending (LAD) coronary artery followed by reperfusion. frontiersin.orgnih.gov | Infarct size, cardiac enzyme levels (cTnI, CK-MB), cardiac function (LVEF). nih.govfrontiersin.org | Reduces myocardial infarct size and improves cardiac function. nih.govfrontiersin.org |
| Cerebral Ischemia | Rats (Wistar) | Middle cerebral artery occlusion (MCAO). nih.gov | Neurological deficit scores, brain infarct area. nih.gov | Exerts neuroprotective effects by reducing infarct area. nih.gov |
| Cancer Xenografts (Gastric, Liver) | Nude Mice | Subcutaneous injection of human cancer cells (e.g., BGC-823, Hepa1-6). ijpsonline.comnih.gov | Tumor volume and weight, apoptosis markers, microvessel density. frontiersin.orgijpsonline.com | Inhibits tumor growth and induces apoptosis. ijpsonline.comnih.gov |
| Metabolic Disorders (Obesity) | Mice (C57BL/6J) | Induction of obesity with a high-fat diet (HFD). nih.govfrontiersin.org | Body weight, fat mass, serum glucose and insulin, gut microbiota analysis. nih.govfrontiersin.org | Reduces body weight, ameliorates insulin resistance, and modulates gut microbiota. nih.gov |
Assessment of Pathological Parameters and Functional Outcomes in Hydroxysafflor Yellow A Preclinical Studies
In preclinical research, the therapeutic potential of this compound (HSYA) is evaluated through a comprehensive assessment of various pathological markers and functional outcomes in relevant disease models. These studies are crucial for elucidating the mechanisms of action and establishing the efficacy of HSYA before clinical consideration. A primary area of investigation has been in the context of cerebral ischemia-reperfusion injury (CIRI), where HSYA has been shown to confer significant neuroprotective effects. nih.gov
To validate the effects of HSYA in animal models, such as rats subjected to middle cerebral artery occlusion (MCAO), researchers perform neurological examinations, infarct assessments, and biochemical assays. nih.gov Functional outcomes are often quantified using neurological deficit scores, which measure the extent of motor, sensory, and reflex impairments following an ischemic event. Pathological assessments typically involve measuring the cerebral infarct size, often through staining techniques, to quantify the volume of damaged brain tissue. researchgate.net
Biochemical and cellular parameters are also extensively analyzed. For instance, studies have demonstrated that HSYA administration can significantly down-regulate the expression of proteins like Toll-like receptor 4 (TLR4) in MCAO mice, which is associated with a reduction in cerebral infarction and inflammatory neuronal damage. researchgate.net The protective effects of HSYA on the cerebrovasculature are also evaluated by measuring cerebrovascular permeability using methods like Evans blue dye leakage. researchgate.net Furthermore, proteomic analyses have been employed to identify changes in protein expression profiles in brain tissue following HSYA treatment, revealing that key proteins and pathways, such as the hypoxia-inducible factor 1 (HIF-1) signaling pathway, are modulated by HSYA in the context of CIRI. nih.gov
Table 1: Summary of Assessed Parameters in HSYA Preclinical Studies for Cerebral Ischemia
| Parameter Category | Specific Measurement | Observation with HSYA Treatment | Reference |
|---|---|---|---|
| Functional Outcome | Neurological Deficit Scores | Significant improvement/reduction in scores | nih.govresearchgate.net |
| Pathological Assessment | Cerebral Infarct Size/Volume | Alleviation/reduction of infarct volume | nih.govresearchgate.net |
| Cellular/Molecular Markers | Toll-like receptor 4 (TLR4) Expression | Down-regulation | researchgate.net |
| Vascular Integrity | Cerebrovascular Permeability (Evans Blue Leakage) | Reduction in leakage | researchgate.net |
| Proteomic Changes | HIF-1 Signaling Pathway | Modulation of associated proteins | nih.gov |
Computational and Systems Pharmacology Approaches for this compound
Computational and systems pharmacology approaches have become indispensable tools for understanding the complex mechanisms of action of natural products like this compound. These methodologies allow for the prediction of molecular targets, the elucidation of ligand-target interactions, and the analysis of large-scale biological data, providing a holistic view of the compound's pharmacological effects.
Network Pharmacology for Multi-Target Identification of this compound
Network pharmacology is a systems biology-based approach used to identify the multiple targets and pathways through which a compound exerts its therapeutic effects. mdpi.com For HSYA, this methodology involves integrating data from various pharmacology and bioinformatics databases (such as GeneCards, PharmMapper, and Swiss Target Prediction) to predict its potential protein targets. researchgate.netnih.gov These predicted targets are then cross-referenced with known disease-related targets to identify shared proteins that are likely central to HSYA's mechanism of action.
For example, in the context of post-stroke cognitive impairment (PSCI), a network pharmacology study identified 310 potential targets for HSYA and 2455 targets for PSCI, with 159 shared targets. researchgate.net Similarly, a study on alcoholic liver disease (ALD) revealed 341 potential targets through which HSYA may act. nih.gov In research on pulmonary arterial hypertension (PAH), 113 targets were associated with HSYA, with 34 being mutual targets for the disease. nih.gov
Following target identification, protein-protein interaction (PPI) networks are constructed to visualize the complex relationships between these targets. Subsequent enrichment analyses, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG), are performed to identify the key biological processes and signaling pathways that are modulated. researchgate.netnih.gov These analyses have consistently implicated pathways like the PI3K-Akt and MAPK signaling pathways as central to HSYA's therapeutic effects across different conditions. researchgate.netnih.gov
Table 2: Examples of HSYA Target Identification using Network Pharmacology
| Disease Model | HSYA Targets Identified | Disease Targets Identified | Shared/Mutual Targets | Key Pathways Implicated | Reference |
|---|---|---|---|---|---|
| Post-stroke Cognitive Impairment (PSCI) | 310 | 2455 | 159 | PI3K-Akt, MAPK signaling | researchgate.net |
| Alcoholic Liver Disease (ALD) | 341 | N/A | N/A | PI3K-Akt, MAPK signaling, Lipid metabolism | nih.gov |
| Pulmonary Arterial Hypertension (PAH) | 113 | 1737 | 34 | Chemical carcinogenesis receptor activation | nih.gov |
| Liver Aging (LA) | 199 | N/A | N/A | Calcium signaling, Estrogen signaling | mdpi.com |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of this compound
Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a ligand (HSYA) and its protein target at the molecular level. Molecular docking predicts the preferred orientation and binding affinity of the compound when bound to a specific protein, often expressed as a binding energy score. nih.gov A lower binding energy typically indicates a more stable and stronger interaction. nih.gov
These methods have been applied to validate the targets identified through network pharmacology and to gain deeper insight into the binding mechanisms. For instance, molecular docking studies have shown that HSYA exhibits strong binding affinity toward key targets in various diseases. In studies related to pulmonary arterial hypertension, HSYA was docked with core proteins such as ANXA5, SRC, PGR, and EGFR, with binding affinities calculated to be -7.8, -8.0, -8.4, and -6.8 kcal/mol, respectively. nih.gov Similarly, in the context of alcoholic liver disease, HSYA showed strong binding affinity to domains of IL1B, IL6, TNF, and PPARA. nih.gov
Molecular dynamics simulations provide further insight by simulating the movement of the ligand-protein complex over time, confirming the stability of the docked conformation. kribb.re.krnih.gov For example, simulations have been used to investigate the interaction between HSYA and enzymes like tyrosinase and α-glucosidase, revealing that HSYA can interact with several residues near the enzyme's active site and that these interactions are stable. kribb.re.krnih.gov
Table 3: Reported Binding Affinities of HSYA with Protein Targets from Molecular Docking Studies
| Protein Target | Associated Condition | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| HRAS | Post-stroke Cognitive Impairment | Best docking activity among core targets | researchgate.net |
| MAPK1 | Post-stroke Cognitive Impairment | Best binding agent in dynamics simulation | researchgate.net |
| ANXA5 | Pulmonary Arterial Hypertension | -7.8 | nih.gov |
| SRC | Pulmonary Arterial Hypertension | -8.0 | nih.gov |
| PGR | Pulmonary Arterial Hypertension | -8.4 | nih.gov |
| EGFR | Pulmonary Arterial Hypertension | -6.8 | nih.gov |
| PPARA | Alcoholic Liver Disease | Strong binding affinity observed | nih.gov |
| IL1B | Alcoholic Liver Disease | Strong binding affinity observed | nih.gov |
Bioinformatic and Proteomic Analysis in this compound Research
Bioinformatic and proteomic analyses offer a high-throughput approach to understanding the global changes in protein expression and biological pathways induced by HSYA treatment. Proteomics, specifically, involves the large-scale study of proteins to elucidate their functions and interactions within a biological system.
In HSYA research, label-free quantitative proteomic analysis has been utilized to investigate the modulated proteins in rats subjected to cerebral ischemia-reperfusion injury (CIRI). nih.gov In one such study, a total of 13 overlapping, differentially expressed proteins were identified between the model group, a sham group, and an HSYA-treated group. nih.gov
Bioinformatic tools are then used to interpret these large datasets. Gene Ontology (GO) and pathway analysis of the differentially expressed proteins revealed that they were primarily enriched in the hypoxia-inducible factor 1 (HIF-1) signaling pathway. nih.gov Further network analysis identified key "hub proteins" that are central to the biological response. The results suggested that 25 proteins were identified as hub proteins between the HSYA-treated and model groups, indicating a significant regulatory impact of the compound. nih.gov The expression levels of key identified proteins are often validated using methods like Western blot to confirm the proteomic findings. nih.gov This integrated approach provides robust evidence for the molecular mechanisms of HSYA and can identify novel therapeutic targets. nih.gov
Spectroscopic and Chromatographic Methods for this compound Analysis and Isolation
The accurate analysis and effective isolation of this compound are fundamental for quality control, pharmacological research, and potential therapeutic application. Spectroscopic and chromatographic techniques are the cornerstones of these analytical processes.
High-Performance Liquid Chromatography (HPLC) and Preparative HPLC for this compound
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of HSYA in various samples, including herbal extracts and biological matrices. mdpi.com The method offers high resolution, sensitivity, and reproducibility. A common feature in HPLC analysis of HSYA is detection at a wavelength of 403 nm, which corresponds to a maximum UV absorption for the compound. mdpi.com The mobile phase typically consists of an organic solvent like acetonitrile (B52724) and an aqueous solution containing an acid, such as 0.1% formic acid, which improves the peak shape and resolution. mdpi.com HPLC is routinely used to determine the purity of HSYA preparations, with studies reporting purities as high as 99.8% after purification. google.com
Table 4: Typical HPLC Parameters for this compound Analysis
| Parameter | Specification | Purpose | Reference |
|---|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | Quantification and Purity Assessment | mdpi.comgoogle.com |
| Detection Wavelength | 403 nm | Corresponds to maximum UV absorbance of HSYA | mdpi.com |
| Mobile Phase (Organic) | Acetonitrile | Elution of the compound from the column | mdpi.com |
| Mobile Phase (Aqueous) | 0.1% Formic Acid in Water | Improves peak resolution and shape | mdpi.com |
| Application | Preparative HPLC (Prep-HPLC) | Isolation and purification of HSYA | ijcpa.innih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) for this compound
High-Performance Thin-Layer Chromatography (HPTLC) has been established as a sensitive, rapid, and reliable method for the qualitative and quantitative analysis of this compound (HSYA). researchgate.netakjournals.com This technique offers significant advantages, including high sample throughput, cost-effectiveness, and the ability to analyze multiple samples and standards simultaneously on a single plate. akjournals.comscience.gov
A validated densitometric HPTLC method has been successfully developed for the quantification of HSYA in safflower extracts. researchgate.net In this method, chromatographic separation is typically achieved on polyamide TLC plates. researchgate.netakjournals.com The mobile phase, a solvent system containing 3.6% hydrochloric acid, methanol (B129727), and ethyl acetate (B1210297) in a 7:3:1 (v/v/v) ratio, yields compact and well-defined spots for HSYA. researchgate.netakjournals.com Densitometric analysis is performed in absorbance mode, with the maximum absorption for HSYA identified at a wavelength of 399 nm. researchgate.netakjournals.com This system consistently produces a Retention factor (Rf) value of approximately 0.60 ± 0.03 for HSYA. researchgate.netakjournals.com
The method has been validated for linearity, precision, and accuracy. akjournals.com A good linear relationship is observed in the concentration range of 61.0 to 79.3 ng per spot, with a correlation coefficient (r) of 0.9991. researchgate.netakjournals.com The limit of detection (LOD) and limit of quantification (LOQ) for HSYA using this method have been determined to be 59 ng and 169 ng, respectively. researchgate.netakjournals.com The robustness of this HPTLC method makes it a valuable tool for the standardization and quality control of herbal materials containing HSYA. researchgate.net
Interactive Data Table: HPTLC Method Parameters for this compound Analysis
| Parameter | Value | Source |
| Stationary Phase | Polyamide TLC plates | researchgate.netakjournals.com |
| Mobile Phase | 3.6% HCl : Methanol : Ethyl Acetate (7:3:1, v/v/v) | researchgate.netakjournals.com |
| Detection Wavelength | 399 nm (Absorbance Mode) | researchgate.netakjournals.com |
| Rf Value | 0.60 ± 0.03 | researchgate.netakjournals.com |
| Linear Range | 61.0 - 79.3 ng | researchgate.net |
| Correlation Coefficient (r) | 0.9991 | researchgate.netakjournals.com |
| Limit of Detection (LOD) | 59 ng | researchgate.netakjournals.com |
| Limit of Quantification (LOQ) | 169 ng | researchgate.netakjournals.com |
Liquid Chromatography-Mass Spectrometry (LC/MS) for this compound
Liquid Chromatography-Mass Spectrometry (LC/MS), particularly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), is a powerful and widely used technique for the identification and quantification of this compound in complex matrices like biological fluids and traditional Chinese medicine preparations. nih.gov This methodology provides excellent sensitivity and selectivity, allowing for the precise measurement of HSYA even at low concentrations. tandfonline.com
A common approach involves using a reversed-phase HPLC system, such as a Dikma Diamonsil C18 column, for chromatographic separation. tandfonline.com The mobile phase often consists of a mixture of organic solvents like methanol and acetonitrile with an acidic aqueous solution, such as 0.5% formic acid, to improve peak shape and ionization efficiency. tandfonline.com A typical gradient or isocratic elution is employed to separate HSYA from other components in the sample.
Detection is carried out using a mass spectrometer, frequently a triple quadrupole instrument, equipped with an electrospray ionization (ESI) source. tandfonline.com HSYA is readily ionized in negative ion mode (ESI-). tandfonline.com The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. This involves monitoring specific mass-to-charge ratio (m/z) transitions for HSYA. For instance, in one validated method, good linearity was achieved over a concentration range of 10–1000 ng/mL for HSYA in human plasma. tandfonline.com The development of HPLC-DAD/ESI-MS/MS methods has proven to be a rapid and effective technique for the structural characterization of chemical constituents, including HSYA, in complex herbal formulations. nih.gov
Interactive Data Table: LC/MS Method Parameters for this compound Analysis
| Parameter | Description | Source |
| Chromatography | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Stationary Phase | Dikma Diamonsil C18 (200 mm×4.6 mm i.d., 5 µm) | tandfonline.com |
| Mobile Phase | Methanol : Acetonitrile : 0.5% Formic Acid (20:25:55, v/v/v) | tandfonline.com |
| Ionization Source | Electrospray Ionization (ESI) | tandfonline.com |
| Polarity Mode | Negative Ion Mode | tandfonline.com |
| Detector | Triple Quadrupole Tandem Mass Spectrometer | tandfonline.com |
| Linear Range | 10 - 1000 ng/mL (in human plasma) | tandfonline.com |
Future Directions and Research Gaps in Hydroxysafflor Yellow a Studies
Comprehensive Elucidation of Undiscovered Signaling Pathways of Hydroxysafflor Yellow A
While the effects of this compound (HSYA) on several key signaling pathways, such as NF-κB, PI3K-Akt, MAPK, and Nrf2/HO-1, are well-documented, the full scope of its molecular interactions is still unfolding. frontiersin.org Future research is geared towards identifying and characterizing novel signaling cascades and molecular targets to provide a more complete picture of its mechanism of action.
Recent studies have begun to move beyond the classically described pathways, revealing new and specific molecular targets for HSYA. One significant discovery is the identification of the Silent Information Regulator 1 (SIRT1) pathway as a mediator of HSYA's neuroprotective effects. frontiersin.orgnih.gov In models of cerebral ischemia/reperfusion injury, HSYA was found to upregulate the expression of SIRT1 and its downstream effectors, FOXO1 and PGC1α, thereby reducing oxidative stress and apoptosis. frontiersin.orgnih.gov The neuroprotective effects of HSYA were nullified by a specific SIRT1 inhibitor, confirming the pathway's critical role. frontiersin.orgnih.gov
Further research has identified other novel targets:
Platelet-Activating Factor (PAF) Receptor: HSYA has been shown to directly target the PAF receptor, inhibiting the activation of human bronchial smooth muscle cells, which suggests its potential application in treating bronchial asthma. rsc.org
Toll-Like Receptors (TLRs): HSYA has been observed to modulate TLR signaling, specifically inhibiting the TLR4 pathway to exert neuroprotective effects and activating the TLR9 pathway to produce anti-inflammatory effects in microglia. nih.govnih.govsemanticscholar.org
JAK/STAT and AMPK/mTOR Pathways: A recent meta-analysis has implicated these pathways in the cardioprotective effects of HSYA, suggesting its role in regulating inflammation and cellular energy metabolism. nih.gov
p38MAPK/ATF-2 Pathway: In the context of cancer, HSYA has been found to inhibit the viability and migration of HepG2 cells by suppressing the p38MAPK/ATF-2 signaling pathway. nih.gov
Proteomic and Network Analyses Targets: Broader analyses have identified a host of potential targets, including PRKCA, IKBKB, and STAT3 in ischemic stroke, and HSP90AA1, ATP2A1, and NOS1 in liver aging, indicating the compound's multi-target nature. mdpi.commdpi.com
Investigation of Synergistic Effects of this compound with Other Bioactive Compounds
The therapeutic potential of HSYA may be enhanced when used in combination with other bioactive compounds. Investigating these synergistic interactions is a promising area of research for developing more effective combination therapies.
Danshensu: Studies have demonstrated synergistic cardioprotective effects when HSYA is combined with danshensu, another active compound from a traditional medicinal herb. This combination was shown to be more effective in protecting against myocardial ischemia-reperfusion injury, with the mechanism mediated through the Akt/Nrf2/HO-1 pathway. nih.govfrontiersin.org
Anhydrosafflor Yellow B (AHSYB): HSYA and AHSYB are two primary water-soluble compounds in safflower. Research indicates that both compounds exert similar neuroprotective properties against cerebral ischemia/reperfusion injury by modulating the SIRT1 signaling pathway, suggesting a potential additive or synergistic effect when present together. frontiersin.orgnih.gov
Deferoxamine (DFO): In the context of diabetic wound healing, the combination of HSYA and DFO was found to significantly improve outcomes by promoting angiogenesis, reducing inflammation, and up-regulating the expression of hypoxia-inducible factor-1α (HIF-1α). frontiersin.org
These findings underscore the potential of HSYA in combination therapies, warranting further investigation into its synergistic effects with other natural compounds and conventional drugs for various pathologies.
Development of Novel Research Models for Specific Pathologies to Study this compound
To better understand the therapeutic effects of HSYA in specific diseases, the development and use of advanced and targeted research models are crucial.
Zebrafish Larvae Model for Alcoholic Liver Disease (ALD): A novel ALD model in zebrafish larvae has been employed to evaluate the multi-targeted mechanism of HSYA. This model allows for the observation of liver injury, steatosis, and oxidative stress in a whole-organism context, demonstrating that HSYA significantly improved ethanol-induced liver damage. nih.gov
Genetically Modified Models: The use of TLR4-knockout mice has been instrumental in confirming the role of the TLR4 signaling pathway in HSYA's protective effects against myocardial ischemia/reperfusion injury. nih.gov HSYA failed to lessen the injury in these mice, providing direct evidence of its mechanism. nih.gov
Specialized In Vivo Models: For studying vascular dementia, rat models have been used to show that HSYA can improve spatial learning and memory by promoting angiogenesis and increasing synaptic plasticity. nih.gov These specific models are essential for evaluating the compound's efficacy in complex neurological disorders.
The development of more sophisticated models, such as humanized animal models, organ-on-a-chip systems, and patient-derived organoids, will be vital for future research to more accurately predict the clinical efficacy of HSYA.
Exploration of Structure-Activity Relationships for Enhanced Bioactivity of this compound
A significant gap in the current body of research is the limited exploration of the structure-activity relationship (SAR) of HSYA. Such studies are fundamental for optimizing the therapeutic properties of a lead compound. By systematically modifying the chemical structure of HSYA—for instance, by altering its hydroxyl groups or glycosidic bond—researchers could identify key structural features responsible for its bioactivity. This knowledge would enable the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov While butein, a chalcone (B49325) with a similar structure to HSYA, has been the subject of such studies, a dedicated and extensive quantitative structure-activity relationship (QSAR) program for HSYA is a critical next step for its development into a more refined therapeutic agent. nih.govnih.gov
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Mechanisms
To decipher the complex, multi-target mechanisms of HSYA, researchers are increasingly turning to systems biology approaches. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—coupled with network pharmacology provides a holistic view of the biological perturbations induced by HSYA.
Network Pharmacology and Transcriptomics: In studies on liver aging, an integrated approach combining network pharmacology with transcriptomic (mRNA sequencing) analysis identified key targets like HSP90AA1, ATP2A1, and NOS1 and their related pathways, such as calcium and estrogen signaling. mdpi.com Similarly, RNA-Seq analysis of acute liver injury revealed that HSYA regulates the expression of genes like Tymp and Serpina3c and modulates the PPAR and retinol (B82714) metabolism pathways. nih.gov
Proteomics: Proteomic analysis in the context of cerebral ischemia/reperfusion injury identified key hub proteins and pathways affected by HSYA, including the mTOR, Eftud2, Rab11, and HIF-1 signaling pathways. nih.gov
Integrative Pharmacology: By combining network pharmacology with molecular docking, researchers identified 341 potential targets of HSYA against alcoholic liver disease, with strong binding affinities to key proteins like IL1B, TNF, PPARA, and PPARG. nih.gov
These multi-omics approaches are powerful tools for moving beyond a one-target, one-pathway paradigm to a more comprehensive, systems-level understanding of how HSYA exerts its therapeutic effects.
Addressing Bioavailability and Stability Challenges of this compound for Research Tool Development
A major hurdle in the research and potential clinical application of HSYA is its poor oral bioavailability and chemical instability. nih.gov HSYA is a BCS Class III drug, characterized by high solubility but low membrane permeability, leading to an oral bioavailability in rats of only about 1.2%. nih.govacs.org Furthermore, it is susceptible to degradation under conditions of high temperature, alkaline pH, and illumination. frontiersin.org Significant research efforts are focused on developing novel delivery systems to overcome these limitations.
Several innovative formulation strategies have shown promise in enhancing the bioavailability and stability of HSYA:
| Formulation Strategy | Carrier/Excipient | Fold Increase in Bioavailability (Relative) | Reference |
| Microemulsion | Cremophor RH40, ethanol, propylene (B89431) glycol | ~19.37x (1937%) | nih.govfrontiersin.org |
| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles | ~3.97x | nih.govfrontiersin.org |
| Chitosan Complex | Chitosan | ~4.76x (476%) | frontiersin.orgnih.gov |
| Natural Deep Eutectic Solvent (NADES) | Glucose and choline (B1196258) chloride | ~3.26x (326%) | nih.govacs.org |
| Nanoemulsions | Phospholipid and HPCD complex | Not specified, but improved BBB penetration | mdpi.com |
These advanced drug delivery systems work by various mechanisms, including increasing cell membrane fluidity, opening cellular tight junctions, reducing efflux by P-glycoprotein, and protecting the compound from degradation in the gastrointestinal tract. frontiersin.orgmdpi.com Continued development of stable and efficient delivery systems is essential for translating the promising preclinical findings of HSYA into viable therapeutic applications.
Q & A
Q. What experimental models are commonly used to evaluate HSYA’s biological activities?
- Methodological Answer: HSYA’s effects are frequently studied using in vitro models such as human endothelial cell lines (e.g., EAhy926 for hypoxia studies) and in vivo rodent models (e.g., alcohol-induced liver injury in rats, middle cerebral artery occlusion for cerebral ischemia) . These models allow quantification of viability (via MTT assays), apoptosis (Annexin V-FITC/TUNEL staining), and protein expression (Western blot/ELISA) .
Q. How is HSYA’s purity and stability validated in pharmacological studies?
Q. What safety protocols are recommended for handling HSYA in laboratory settings?
- Methodological Answer: Researchers must wear protective gear (gloves, masks, lab coats) to avoid dermal/ocular exposure. Waste disposal should follow biosafety guidelines, with neutralization of residual HSYA via chemical degradation before disposal .
Advanced Research Questions
Q. How does HSYA modulate epigenetic pathways in osteogenesis and angiogenesis?
- Methodological Answer: HSYA promotes osteogenesis by epigenetically regulating β-catenin via histone acetylation, validated through chromatin immunoprecipitation (ChIP) and TOPflash reporter assays . In angiogenesis, it upregulates HIF-1α and VEGF under hypoxia, assessed via RT-PCR and luciferase-based transcriptional activity assays .
Q. What strategies resolve contradictions in HSYA’s reported mechanisms (e.g., antioxidant vs. anti-inflammatory)?
Q. How can HSYA’s oral bioavailability be improved for therapeutic applications?
- Methodological Answer: Formulation strategies include phospholipid complex self-microemulsifying drug delivery systems (HSYA-PC-SMEDDS), optimized via solvent evaporation and characterized by dynamic light scattering (DLS) for particle size and zeta potential . Pharmacokinetic studies in rats validate enhanced absorption using LC-MS/MS .
Q. What advanced techniques elucidate HSYA’s neuroprotective mechanisms in cerebral ischemia?
- Methodological Answer: Techniques include:
- Metabolic profiling: Isotope tracing (e.g., ¹³C-glucose) to assess HSYA’s impact on mitochondrial biogenesis .
- Blood-brain barrier (BBB) integrity assays: Evans blue leakage tests and tight junction protein analysis (claudin-5/ZO-1 via immunofluorescence) .
- In vivo imaging: MRI for real-time monitoring of cerebral blood flow in MCAO models .
Q. How does HSYA interact with MEK-ERK and Wnt/β-catenin pathways in vascular remodeling?
- Methodological Answer: siRNA knockdown of MEK or β-catenin in vascular smooth muscle cells (VSMCs) identifies pathway-specific effects. Phosphorylation status (p-ERK/β-catenin nuclear translocation) is quantified via flow cytometry and confocal microscopy .
Methodological Considerations
Q. What criteria validate HSYA’s therapeutic potential in novel applications (e.g., cancer or depression)?
- Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
